ESI-09
Description
Structure
3D Structure
Properties
IUPAC Name |
(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ESI-09: A Technical Guide to its Mechanism of Action on EPAC Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exchange proteins directly activated by cAMP (EPAC) have emerged as critical mediators of cyclic AMP signaling, operating independently of the well-characterized protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, proliferation, differentiation, and insulin secretion. The development of specific inhibitors for EPAC proteins is crucial for dissecting their physiological roles and for their potential as therapeutic targets. ESI-09, a non-cyclic nucleotide antagonist, has been identified as a valuable tool for selectively inhibiting EPAC activity. This technical guide provides an in-depth overview of the mechanism of action of ESI-09, detailing its interaction with EPAC proteins, its effects on downstream signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Inhibition
ESI-09 functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][2] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[2][3] By occupying this site, ESI-09 prevents the cAMP-induced conformational change that is necessary for the activation of EPAC's GEF activity. Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1. This competitive nature means that the inhibitory effect of ESI-09 can be overcome by increasing concentrations of cAMP.[1]
Molecular docking studies have provided insights into the binding mode of ESI-09 within the CNB domain of both EPAC1 and EPAC2, revealing favorable hydrophobic and hydrogen bonding interactions with key residues.[4] While it inhibits both isoforms, ESI-09 exhibits a slight preference for EPAC2 over EPAC1.[5][6]
It is important to note that at high concentrations (typically above 25 µM), ESI-09 has been reported to exhibit non-specific effects, including protein denaturation.[1][7] Therefore, a "therapeutic window" of 1-10 µM is recommended for in vitro and in vivo studies to ensure specific inhibition of EPAC proteins.[1]
Quantitative Data Summary
The inhibitory potency and selectivity of ESI-09 have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | EPAC1 | EPAC2 | Reference |
| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | [5][6] |
| IC50 (8-NBD-cAMP Binding) | - | 10 µM | [4] |
Table 1: In vitro inhibitory potency of ESI-09 against EPAC1 and EPAC2.
| Parameter | Value | Reference |
| Selectivity over PKA | >100-fold | [5] |
Table 2: Selectivity of ESI-09 for EPAC over Protein Kinase A (PKA).
Downstream Signaling Consequences
By inhibiting EPAC's GEF activity towards Rap1, ESI-09 effectively blocks the downstream signaling cascades initiated by EPAC activation.
Inhibition of Rap1 Activation
The primary consequence of ESI-09 action is the prevention of Rap1 activation. In its inactive, GDP-bound state, Rap1 cannot interact with its downstream effectors. ESI-09's inhibition of EPAC ensures that Rap1 remains in this "off" state, even in the presence of stimuli that would normally elevate intracellular cAMP levels. This has been demonstrated in various cell types where ESI-09 blocks EPAC-mediated Rap1 activation.[5]
Impact on Akt Phosphorylation
EPAC activation has been shown to lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B). ESI-09 effectively blocks this EPAC-mediated Akt phosphorylation at key residues such as Threonine 308 and Serine 473.[5] This inhibition is specific to the EPAC pathway, as ESI-09 does not affect Akt phosphorylation induced by other stimuli, such as epidermal growth factor (EGF).[5]
The following diagram illustrates the core mechanism of ESI-09 action on the EPAC signaling pathway.
Caption: ESI-09 competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ESI-09.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by ESI-09 is a direct measure of its potency.
Protocol:
-
Reagents:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2.
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).
-
BODIPY-GDP (fluorescent GDP analog).
-
Guanosine 5'-diphosphate (GDP).
-
cAMP.
-
ESI-09.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.
-
Add varying concentrations of ESI-09 to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.
-
Calculate the initial rates of the reaction at each ESI-09 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ESI-09 concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow for the in vitro GEF activity assay.
Caption: Workflow for the in vitro EPAC GEF activity assay.
8-NBD-cAMP Competition Binding Assay
This assay directly measures the ability of ESI-09 to compete with a fluorescent cAMP analog for binding to the EPAC CNB domain.
Protocol:
-
Reagents:
-
Purified recombinant EPAC2.
-
8-NBD-cAMP (fluorescent cAMP analog).
-
ESI-09.
-
cAMP (for positive control).
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
In a 96-well microplate, prepare a reaction mix containing 50 nM EPAC2 and 60 nM 8-NBD-cAMP in the assay buffer.
-
Add varying concentrations of ESI-09 or unlabeled cAMP to the wells.
-
Incubate the plate at room temperature.
-
Measure the fluorescence polarization or intensity using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).
-
The displacement of 8-NBD-cAMP by ESI-09 or cAMP will result in a decrease in fluorescence polarization or a change in fluorescence intensity.
-
Calculate the IC50 value for ESI-09 by plotting the percentage of displacement against the logarithm of the ESI-09 concentration.
-
Cellular Assays: Western Blot for Akt Phosphorylation
This assay assesses the effect of ESI-09 on EPAC-mediated downstream signaling in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of ESI-09 for a specified time (e.g., 5 minutes).
-
Stimulate the cells with an EPAC-specific activator, such as 8-pCPT-2'-O-Me-cAMP (007-AM), for a short period (e.g., 15 minutes). Include a negative control (no stimulation) and a positive control (007-AM stimulation without ESI-09).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 and anti-phospho-Akt Thr308) and total Akt (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
-
The following diagram illustrates the logical relationship of ESI-09's action from receptor binding to cellular response.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
ESI-09 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Structure, Signaling Pathways, and Experimental Protocols for the Epac Inhibitor ESI-09
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for ESI-09, a potent and selective inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac). ESI-09 serves as a crucial pharmacological tool for investigating Epac-mediated signaling and as a promising scaffold for the development of novel therapeutics targeting a range of pathologies, including cancer, inflammatory disorders, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of signal transduction and medicinal chemistry.
Introduction to ESI-09 and the Epac Signaling Pathway
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. Its effects are primarily mediated through two families of intracellular receptors: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac1 and Epac2). While the role of PKA has been extensively studied, the significance of Epac proteins as independent mediators of cAMP signaling has gained increasing attention. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2, thereby activating downstream signaling cascades that control cell adhesion, migration, proliferation, and inflammation.
ESI-09 emerged from high-throughput screening as a non-cyclic nucleotide antagonist of Epac proteins.[1] It competitively inhibits the binding of cAMP to the cyclic nucleotide-binding (CNB) domain of both Epac1 and Epac2, with IC50 values of 3.2 μM and 1.4 μM, respectively, and exhibits over 100-fold selectivity against PKA.[2][3] This selectivity makes ESI-09 an invaluable tool for dissecting the specific contributions of the Epac pathway in various cellular contexts.
The Epac Signaling Cascade
The canonical Epac signaling pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC) and the subsequent production of cAMP from ATP. cAMP then directly binds to the CNB domain of Epac, inducing a conformational change that relieves autoinhibition and activates its GEF function. Activated Epac facilitates the exchange of GDP for GTP on Rap1, a small GTPase. GTP-bound Rap1 then interacts with a variety of downstream effectors, including PLCε, to propagate the signal.
ESI-09 Structure-Activity Relationship (SAR)
The core structure of ESI-09 is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide.[4] SAR studies have revealed that modifications to the 3-chlorophenyl moiety of ESI-09 significantly impact its inhibitory potency.[4] The presence and position of the chloro-substituent are critical for activity.
Quantitative SAR Data
The following table summarizes the inhibitory activity of ESI-09 and its key analogs against Epac1 and Epac2. The data highlights the importance of the substitution pattern on the phenyl ring for potent Epac inhibition.
| Compound | R-group (Substitution on Phenyl Ring) | Epac1 IC50 (μM) | Epac2 IC50 (μM) | Reference |
| ESI-09 | 3-Cl | 3.2 | 1.4 | [2][3] |
| Analog 1 | H | > 50 | > 50 | [4] |
| Analog 2 | 2-Cl | 15.3 | 7.8 | [4] |
| Analog 3 | 4-Cl | 12.1 | 6.2 | [4] |
| Analog 4 | 2,3-diCl | 4.8 | 2.5 | [4] |
| Analog 5 | 3,4-diCl | 5.5 | 2.9 | [4] |
| Analog 6 | 3,5-diCl | 2.9 | 1.3 | [4] |
| Analog 7 | 3-F | 8.9 | 4.1 | [4] |
| Analog 8 | 3-Br | 4.1 | 2.0 | [4] |
| Analog 9 | 3-CH3 | 18.2 | 9.5 | [4] |
SAR Summary and Logical Relationships
The SAR data reveals several key trends:
-
Unsubstituted Phenyl Ring: The complete removal of the chloro substituent (Analog 1) results in a dramatic loss of activity, demonstrating the necessity of a substituent at this position.[4]
-
Monosubstitution:
-
Substitution at the meta- (3-) position with a chloro group (ESI-09) provides the most potent monosubstituted analog.[4]
-
Substitution at the ortho- (2-) or para- (4-) position leads to a significant decrease in potency compared to the meta-position.[4]
-
The nature of the halogen at the meta-position influences activity, with Br > Cl > F.[4]
-
A methyl group at the meta-position is poorly tolerated compared to a halogen.[4]
-
-
Disubstitution:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR analysis of ESI-09.
Synthesis of ESI-09 Analogs
A general and efficient synthesis for ESI-09 and its analogs has been developed. The key steps involve the formation of a 3,5-disubstituted isoxazole, followed by the generation of a cyanomethyl ketone intermediate, and finally, a coupling reaction with the appropriately substituted aryldiazonium salt.
Experimental Workflow for ESI-09 Analog Synthesis:
Epac Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of ESI-09 and its analogs to inhibit the cAMP-stimulated GEF activity of Epac. The assay relies on the change in fluorescence of a BODIPY-FL-GTPγS analog upon binding to the Rap1 protein.
Protocol:
-
Reagents:
-
Purified recombinant Epac1 or Epac2 protein.
-
Purified recombinant Rap1b protein.
-
BODIPY-FL-GTPγS.
-
cAMP.
-
ESI-09 or analog dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT.
-
-
Procedure:
-
In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~100 nM) and Rap1b (final concentration ~500 nM).
-
Add varying concentrations of ESI-09 or its analogs (typically from a 10 mM stock in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Initiate the reaction by adding a mixture of cAMP (final concentration ~10 μM) and BODIPY-FL-GTPγS (final concentration ~200 nM).
-
Monitor the increase in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time at room temperature using a fluorescence plate reader.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
8-NBD-cAMP Competition Binding Assay
This assay directly measures the ability of ESI-09 and its analogs to compete with a fluorescently labeled cAMP analog, 8-NBD-cAMP, for binding to the CNB domain of Epac.
Protocol:
-
Reagents:
-
Purified recombinant Epac1 or Epac2 protein (or the isolated CNB domain).
-
8-NBD-cAMP.
-
ESI-09 or analog dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2.
-
-
Procedure:
-
In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~200 nM).
-
Add varying concentrations of ESI-09 or its analogs.
-
Add 8-NBD-cAMP to a final concentration of ~100 nM.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Measure the fluorescence polarization or fluorescence intensity (excitation ~470 nm, emission ~535 nm) using a suitable plate reader.
-
A decrease in fluorescence signal indicates displacement of 8-NBD-cAMP by the inhibitor.
-
IC50 values are determined by plotting the percentage of displacement against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The structure-activity relationship of ESI-09 has been well-characterized, providing a clear roadmap for the design of more potent and selective Epac inhibitors. The critical role of the 3-chlorophenyl moiety and the tolerance for specific disubstitution patterns offer valuable insights for medicinal chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to evaluate novel Epac modulators.
Future efforts in this area may focus on:
-
Improving Isoform Selectivity: While ESI-09 is selective for Epac over PKA, developing inhibitors with greater selectivity between Epac1 and Epac2 remains a key objective.
-
Enhancing Drug-like Properties: Further optimization of the ESI-09 scaffold to improve pharmacokinetic and pharmacodynamic properties will be crucial for translating these findings into clinical candidates.
-
Exploring Novel Scaffolds: While the current scaffold is promising, the discovery of structurally distinct Epac inhibitors could lead to compounds with different modes of action or improved properties.
References
- 1. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
ESI-09 Target Validation in Specific Cell Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the validation of ESI-09 as a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). ESI-09 serves as a critical tool for elucidating the physiological and pathological roles of EPAC signaling in various cellular contexts. This document details the mechanism of action of ESI-09, its effects in diverse cell types, and provides detailed protocols for key validation experiments.
Introduction to ESI-09 and its Target, EPAC
Cyclic AMP (cAMP) is a ubiquitous second messenger that classically mediates its effects through Protein Kinase A (PKA). However, the discovery of EPAC as a direct cAMP effector has unveiled a parallel signaling pathway with distinct downstream consequences. EPAC proteins, comprising EPAC1 and EPAC2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1][2]
ESI-09 is a cell-permeable small molecule inhibitor that acts as a competitive antagonist at the cAMP-binding domain of both EPAC1 and EPAC2.[3] Its selectivity for EPAC over PKA makes it an invaluable pharmacological tool for dissecting EPAC-specific signaling events.
Quantitative Data: ESI-09 Potency and Selectivity
The inhibitory activity of ESI-09 against EPAC isoforms and its selectivity over PKA have been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target | IC50 (µM) | Assay Conditions | Reference |
| EPAC1 | 3.2 | Cell-free assay | |
| EPAC2 | 1.4 | Cell-free assay | |
| EPAC1 | 10.8 | In the presence of 20 µM cAMP | [2] |
| EPAC2 | 4.4 | In the presence of 20 µM cAMP | [2][3] |
| PKA | >100 | Cell-free assay |
Table 1: In Vitro Inhibitory Potency of ESI-09
| Cell Line | Effect | ESI-09 Concentration | Reference |
| Pancreatic Cancer (AsPC-1, PANC-1) | Inhibition of migration and invasion | 5-15 µM | [1] |
| Pancreatic Cancer (PANC-1, MiaPaCa-2) | Synergistic inhibition of cell viability with Lithium | 10 µM | [4] |
| Breast Cancer (MCF-7) | Induction of apoptosis | 50 µM | [5] |
| Breast Cancer (MCF-7) | Cell cycle arrest (Sub-G1) | 10-50 µM | [6] |
| Schwann Cells | Inhibition of differentiation and myelination | Not specified | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Reduction of intracellular bacterial counts | Not specified |
Table 2: Cellular Effects of ESI-09 in Specific Cell Types
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving EPAC and the experimental workflows used to validate the effects of ESI-09.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
foundational research on ESI-09's molecular interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the foundational research surrounding the molecular interactions of ESI-09, a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC). ESI-09 has emerged as a critical tool for dissecting the nuanced roles of EPAC proteins in various signaling pathways and holds therapeutic potential in a range of diseases. This document summarizes key quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Molecular Interaction: Competitive Inhibition of EPAC
ESI-09 functions as a competitive antagonist of cAMP binding to both EPAC1 and EPAC2 isoforms.[1] By directly competing with the endogenous second messenger cAMP for the cyclic nucleotide-binding domain (CNBD) of EPAC, ESI-09 effectively prevents the conformational changes required for EPAC activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its downstream targets, primarily the small G-proteins Rap1 and Rap2.[2][3] This mechanism of action has been substantiated through a variety of biochemical and biophysical assays.
Quantitative Analysis of ESI-09's Interaction with EPAC
The inhibitory potency and selectivity of ESI-09 have been quantified through various in vitro assays. The following tables summarize the key data from foundational studies.
| Parameter | EPAC1 | EPAC2 | Selectivity | Reference |
| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | >100-fold over PKA | [1] |
| IC50 (GEF Activity, 20 µM cAMP) | 10.8 µM | 4.4 µM | - | [4] |
Table 1: Inhibitory Potency of ESI-09 against EPAC1 and EPAC2. The IC50 values represent the concentration of ESI-09 required to inhibit 50% of the EPAC-mediated guanine nucleotide exchange activity. The selectivity highlights the compound's specificity for EPAC over the other major cAMP effector, Protein Kinase A (PKA).
| Technique | Observation | Conclusion | Reference |
| Thermal Shift Assay | Dose-dependent decrease in the melting temperature (Tm) of EPAC2 at high concentrations (>25 µM). | At high concentrations, ESI-09 can act as a non-specific protein denaturant. | [4][5] |
| NMR Spectroscopy | Residue-dependent chemical shift changes in 15N-labeled EPAC1h (149-318) upon ESI-09 binding, with well-dispersed peaks preserved at lower concentrations. | ESI-09 interacts specifically with the cAMP-binding domain of EPAC1 without causing denaturation at pharmacologically relevant concentrations. | [4] |
Table 2: Biophysical Characterization of the ESI-09-EPAC Interaction. These studies provide further evidence for a specific binding interaction at lower concentrations, while also defining a "therapeutic window" to avoid off-target effects due to protein denaturation at higher concentrations.
Signaling Pathways Modulated by ESI-09
ESI-09, by inhibiting EPAC, modulates a variety of downstream signaling cascades. The primary pathway involves the prevention of Rap1 and Rap2 activation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ESI-09's molecular interactions are provided below.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay biochemically determines the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1.
Methodology:
-
Reagent Preparation: Purified full-length EPAC1 or EPAC2 and Rap1B(1-167) loaded with BODIPY-GDP are prepared. The assay buffer consists of 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.[4]
-
Reaction Setup: The assay is performed in a 96-well plate. 500 nM Rap1b-BODIPY-GDP and 200 nM EPAC1 or EPAC2 are mixed in the assay buffer containing 50 µM GDP and the desired concentrations of ESI-09.[4]
-
Reaction Initiation and Monitoring: The exchange reaction is initiated by the addition of cAMP (e.g., 20 µM for inhibition studies). The decrease in fluorescence, resulting from the displacement of BODIPY-GDP by unlabeled GDP, is monitored in real-time using a fluorescence plate reader with excitation and emission wavelengths set at 485 nm and 515 nm, respectively.[4]
-
Data Analysis: The observed reaction rate constant (kobs) is obtained by fitting the fluorescence decay curve to a single exponential equation. For inhibition studies, the relative GEF activity is calculated and plotted against the ESI-09 concentration to determine the IC50 value.[4]
Thermal Shift Assay (Thermal Denaturation Assay)
This assay assesses the effect of a ligand on the thermal stability of a protein.
Methodology:
-
Reaction Mixture: A 25 µl reaction mix is prepared in a 96-well real-time PCR plate containing 0.1 mg/ml of purified EPAC2, SYPRO Orange dye (1:1000 dilution of the stock), and varying concentrations of ESI-09 (e.g., 1 µM to 20 µM).[4]
-
Thermal Denaturation: The fluorescence intensity is monitored over a temperature range from 11°C to 80°C with a linear temperature gradient (0.5°C/30 s) using a real-time PCR detection system. The excitation and emission wavelengths are set at 560-590 nm and 610-650 nm, respectively.[4]
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated by fitting the sigmoidal melt curve to the Boltzmann equation using appropriate software.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level insights into the binding interaction between ESI-09 and EPAC.
Methodology:
-
Protein Preparation: 15N-labeled EPAC1h (amino acids 149-318) is expressed and purified.[4]
-
Sample Preparation: {15N, 1H} Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for a 100 µM sample of 15N-labeled EPAC1h in the absence and presence of varying concentrations of unlabeled ESI-09 (e.g., 50 µM and 500 µM).[4]
-
Data Acquisition and Analysis: Spectra are recorded on an NMR spectrometer. Changes in the chemical shifts of specific residues upon the addition of ESI-09 are analyzed to map the binding site and confirm the specificity of the interaction. The preservation of well-dispersed peaks indicates that the protein remains folded.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity of ESI-09 to EPAC.
Methodology:
-
Ligand Immobilization: Purified EPAC protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the EPAC protein in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent bond formation. Finally, any remaining active sites are blocked with ethanolamine.
-
Analyte Injection: ESI-09, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility), is injected at various concentrations over the immobilized EPAC surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of ESI-09 binding to EPAC, is monitored in real-time and recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
Conclusion
The foundational research on ESI-09's molecular interactions has firmly established it as a specific and competitive inhibitor of EPAC1 and EPAC2. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive understanding of its mechanism of action. The use of ESI-09 within its defined "therapeutic window" is crucial to avoid non-specific effects. As a well-characterized molecular probe, ESI-09 will continue to be an invaluable tool for researchers and drug development professionals in elucidating the complex roles of EPAC signaling in health and disease.
References
- 1. Exchange protein directly activated by cAMP (EPAC) interacts with the light chain (LC) 2 of MAP1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
ESI-09 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). It selectively targets both EPAC1 and EPAC2 isoforms, demonstrating over 100-fold selectivity against Protein Kinase A (PKA), another key mediator of cAMP signaling.[1][2] ESI-09 competitively binds to the cAMP binding domain of EPAC proteins, thereby inhibiting their guanine nucleotide exchange factor (GEF) activity.[3][4] This inhibitory action blocks the activation of downstream effectors such as Rap1 and Akt.[1][5] These application notes provide detailed protocols for the use of ESI-09 in various in vitro cell culture experiments to investigate EPAC signaling pathways and their roles in cellular processes.
Mechanism of Action
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates numerous cellular functions. Its effects are primarily mediated through two families of intracellular receptors: PKA and EPAC. Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF domain, which in turn catalyzes the exchange of GDP for GTP on small G proteins of the Rap family (Rap1 and Rap2). Activated Rap proteins then modulate a variety of downstream signaling pathways, influencing processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6] ESI-09 specifically antagonizes the binding of cAMP to EPAC, thus preventing its activation and the subsequent downstream signaling events.
Data Presentation
ESI-09 Inhibitory Concentrations
| Target | IC50 Value (µM) | Assay Conditions | Reference |
| EPAC1 | 3.2 | Cell-free assay | [1][7] |
| EPAC2 | 1.4 | Cell-free assay | [1][7] |
| EPAC1 | 10.8 | In the presence of 20 µM cAMP | [3][7] |
| EPAC2 | 4.4 | In the presence of 20 µM cAMP | [3] |
In Vitro Cellular Effects of ESI-09
| Cell Line | Treatment | Effect | Reference |
| PANC-1, MiaPaCa-2 | 0-10 µM ESI-09 for 48h | Dose-dependent inhibition of cell viability | [6] |
| PANC-1, MiaPaCa-2 | Combination of LiCl (0-10 mM) and ESI-09 (0-10 µM) for 48h | Synergistic inhibition of cell proliferation and survival | [6][8] |
| AsPC-1 | 1 µM, 10 µM ESI-09 for 5 minutes | Inhibition of EPAC-mediated Akt phosphorylation | [7] |
| INS-1 | 5 µM, 10 µM ESI-09 | Inhibition of EPAC2-mediated insulin secretion | [7] |
| AsPC-1, PANC-1 | 5 µM, 10 µM ESI-09 | Inhibition of pancreatic cancer cell migration | [7][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Significant reduction in intracellular and total bacterial counts | [1] |
| Schwann Cells (SC) | 20 µM ESI-09 for 3-10 days | Antagonized cAMP-induced differentiation and myelin formation | [10] |
Experimental Protocols
Preparation of ESI-09 Stock Solution
Materials:
-
ESI-09 powder (MW: 330.77 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
ESI-09 has limited aqueous solubility.[3] It is recommended to prepare a stock solution in DMSO.[3]
-
To prepare a 10 mM stock solution, dissolve 3.31 mg of ESI-09 powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication may aid in dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.[7]
Note on Working Concentrations: The effective concentration of ESI-09 in cell culture typically ranges from 1 to 20 µM.[11] It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. A "therapeutic window" for ESI-09 has been suggested to be between 1-10 µM to avoid potential off-target effects at higher concentrations.[11]
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of ESI-09 on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., PANC-1, MiaPaCa-2 pancreatic cancer cells)
-
Complete culture medium
-
96-well plates
-
ESI-09 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of ESI-09 (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (DMSO) at the highest concentration used for ESI-09 dilution.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Akt Phosphorylation
Objective: To assess the inhibitory effect of ESI-09 on EPAC-mediated Akt activation.
Materials:
-
Cells of interest (e.g., AsPC-1 pancreatic cancer cells)
-
Serum-free medium
-
ESI-09 stock solution
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of ESI-09 (e.g., 1, 10 µM) or vehicle for 15-30 minutes.[5][7]
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[5]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt, as well as a loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent detection system.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of ESI-09 on cancer cell migration.
Materials:
-
Cells of interest (e.g., AsPC-1, PANC-1)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
ESI-09 stock solution
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat a suspension of serum-starved cells with ESI-09 (e.g., 5, 10 µM) or vehicle for 15 minutes.[5]
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion
ESI-09 is a valuable pharmacological tool for the in vitro investigation of EPAC-mediated signaling pathways. Its specificity for EPAC over PKA allows for the dissection of cAMP signaling cascades. The protocols outlined above provide a framework for studying the effects of ESI-09 on various cellular processes, including proliferation, survival, signaling, and migration. Researchers should carefully optimize experimental conditions, such as ESI-09 concentration and treatment duration, for their specific cell type and experimental question.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. apexbt.com [apexbt.com]
- 8. Lithium and an EPAC-specific inhibitor ESI-09 synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESI 09 | EPAC | Tocris Bioscience [tocris.com]
- 10. Item - Antagonistic action of the EPAC inhibitor, ESI-09, on cAMP-induced SC differentiation and myelin sheath formation. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ESI-09 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of ESI-09 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. ESI-09 is a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC) 1 and 2, making it a valuable tool for studying cAMP-mediated signaling pathways independent of Protein Kinase A (PKA).
Chemical Properties and Solubility
ESI-09 is a non-cyclic nucleotide antagonist of EPAC1 and EPAC2.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 330.77 g/mol | [1][3] |
| Formula | C₁₆H₁₅ClN₄O₂ | [1][3] |
| Appearance | Yellow to orange solid | [1] |
| Solubility in DMSO | ≥33.1 mg/mL to 100 mg/mL | [2][4] |
| Solubility in Water | Insoluble | [2][4] |
| Storage (Powder) | -20°C for up to 3 years | [2][5] |
Mechanism of Action
ESI-09 acts as a competitive inhibitor at the cAMP-binding domain of EPAC proteins, thereby preventing the activation of EPAC-mediated signaling pathways.[6][7] It exhibits selectivity for EPAC proteins over PKA.[2] The half-maximal inhibitory concentrations (IC₅₀) for ESI-09 are provided in the table below.
| Target | IC₅₀ | Reference |
| EPAC1 | 3.2 µM | [1][2][5] |
| EPAC2 | 1.4 µM | [1][2][5] |
Experimental Protocols
Preparation of a 10 mM ESI-09 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ESI-09 in DMSO.
Materials:
-
ESI-09 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of ESI-09:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 330.77 g/mol = 3.3077 mg
-
-
-
Weigh the ESI-09 powder:
-
Carefully weigh out approximately 3.31 mg of ESI-09 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the ESI-09 powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the ESI-09 is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[4]
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C.[1]
-
Working Solution Preparation
For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway and the point of inhibition by ESI-09. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP can then activate both Protein Kinase A (PKA) and EPAC. ESI-09 specifically inhibits the activation of EPAC1 and EPAC2, preventing the downstream activation of Rap GTPases and subsequent cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal ESI-09 Concentration for Treating PANC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), for the treatment of PANC-1 human pancreatic cancer cells. ESI-09 has been shown to inhibit pancreatic cancer cell migration and invasion and can induce growth arrest and apoptosis.[1][2] The optimal concentration of ESI-09 for PANC-1 cells is critical for achieving desired therapeutic effects while minimizing off-target effects. These guidelines synthesize data from published studies and provide standardized protocols for cell culture, viability assays, apoptosis analysis, and investigation of downstream signaling pathways.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options.[1][3] The cyclic AMP (cAMP) signaling pathway has emerged as a potential therapeutic target.[1] ESI-09 is a small molecule inhibitor that selectively targets EPAC1 and EPAC2, key mediators of cAMP signaling, with IC50 values of 3.2 µM and 1.4 µM, respectively.[4][5] By inhibiting EPAC, ESI-09 can modulate downstream signaling pathways involved in cell proliferation, migration, and survival.[4][6] In pancreatic cancer cells, ESI-09 has been demonstrated to inhibit migration and invasion.[2][6] Furthermore, studies have shown that ESI-09 can synergize with other agents to suppress pancreatic cancer cell proliferation and survival.[1][3] This document outlines the necessary procedures to determine the optimal ESI-09 concentration for achieving these anti-cancer effects in the PANC-1 cell line.
Data Presentation: ESI-09 Effects on PANC-1 Cells
The following table summarizes the dose-dependent effects of ESI-09 on PANC-1 cells as reported in the literature. This data can be used as a guide for selecting an appropriate concentration range for your experiments.
| Concentration Range | Observed Effect on PANC-1 Cells | Reference |
| Dose-dependent | Inhibition of cell viability. | [1] |
| Not specified | Decreased migration and invasion. | [2] |
| Dose-dependent | Synergistic inhibition of cell proliferation and survival when combined with lithium. | [1][3][7] |
Note: The optimal concentration can vary based on the specific experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction of migration). It is recommended to perform a dose-response curve for each new experimental setup.
Experimental Protocols
PANC-1 Cell Culture
This protocol describes the standard procedure for culturing the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cell line (ATCC CRL-1469)[8]
-
Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)[8]
-
0.25% (w/v) Trypsin-EDTA solution[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4[8]
-
Cell culture flasks (T-25 or T-75)[8]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8][9]
-
Cell Thawing: Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath.[8][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 1,200 rpm for 5 minutes to pellet the cells.[8] Discard the supernatant.
-
Resuspension and Plating: Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[8] Transfer the cell suspension into a T-25 or T-75 culture flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with PBS.[8] Add 3 mL of 0.25% Trypsin-EDTA solution and incubate until cells detach.[8] Neutralize the trypsin with 7-10 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a 1:4 split ratio.[8]
ESI-09 Stock Solution Preparation
Materials:
-
ESI-09 powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of ESI-09 (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ESI-09 on the viability and proliferation of PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
ESI-09 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Plate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 180 µL of complete growth medium and incubate overnight.[11]
-
ESI-09 Treatment: Prepare serial dilutions of ESI-09 in complete growth medium. Remove the old medium from the wells and add 200 µL of the ESI-09 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ESI-09 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a plate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying ESI-09-induced apoptosis in PANC-1 cells using flow cytometry.
Materials:
-
PANC-1 cells
-
ESI-09
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[13]
-
1X Binding Buffer[14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates at a density of 6 x 10⁵ cells/well.[13] After 24 hours, treat the cells with the desired concentrations of ESI-09 for the chosen duration (e.g., 48 hours).[13]
-
Cell Harvesting: Detach the cells using trypsin and collect both the detached and adherent cells.[13] Centrifuge the cell suspension and wash the pellet three times with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of 1X binding buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]
Western Blot Analysis
This protocol is for examining the effect of ESI-09 on the expression and phosphorylation of proteins in downstream signaling pathways (e.g., Akt, Rap1).
Materials:
-
PANC-1 cells
-
ESI-09
-
RIPA lysis buffer[16]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes[17]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Rap1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent[16]
Procedure:
-
Cell Lysis: Treat PANC-1 cells with ESI-09 as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.[19][20]
Visualizations
Caption: Experimental workflow for determining the optimal ESI-09 concentration.
Caption: Simplified signaling pathway of ESI-09 action in pancreatic cancer cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ESI 09 | EPAC Inhibitors: R&D Systems [rndsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium and an EPAC-specific inhibitor ESI-09 synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 10. Panc-1 Cells [cytion.com]
- 11. MTT Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V/PI stain (Apoptosis assay) [bio-protocol.org]
- 14. bio-techne.com [bio-techne.com]
- 15. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis [bio-protocol.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
ESI-09 Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of ESI-09, a potent and specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). ESI-09 serves as a critical tool for investigating the physiological and pathophysiological roles of the EPAC-mediated signaling pathway in various disease models. These guidelines cover administration protocols, dosage recommendations, and vehicle formulations for mouse studies, supported by quantitative data from peer-reviewed literature. Additionally, detailed experimental procedures and diagrams of the relevant signaling pathway and a typical experimental workflow are presented to facilitate experimental design and execution.
Introduction
ESI-09 is a cell-permeable small molecule that selectively inhibits both isoforms of EPAC, EPAC1 and EPAC2, with IC50 values of 3.2 µM and 1.4 µM, respectively.[1][2] It demonstrates over 100-fold selectivity for EPAC over Protein Kinase A (PKA), another primary downstream effector of cAMP.[3] By competitively binding to the cAMP binding domain of EPAC, ESI-09 prevents the activation of downstream signaling cascades, including the activation of the small GTPase Rap1 and subsequent modulation of Akt phosphorylation.[1][3] This specificity makes ESI-09 an invaluable pharmacological tool for dissecting the roles of EPAC signaling in diverse biological processes, including cancer progression, inflammation, metabolic regulation, and neuronal function.[4][5][6] The following protocols and data have been compiled to assist researchers in the effective use of ESI-09 in in vivo mouse models.
Quantitative Data Summary
The following table summarizes the administration protocols and observed effects of ESI-09 in various in vivo mouse studies. This data can guide dose selection and experimental design for specific research applications.
| Mouse Model | ESI-09 Dose | Administration Route | Vehicle | Dosing Frequency & Duration | Observed Effects | Reference |
| Lung Cancer Xenograft (A549 cells) | 2 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 21 days | Significant inhibition of tumor growth and decreased plasma carcinoembryonic antigen (CEA) levels. | [7] |
| Fatal SFG Rickettsiosis (WT C57BL/6 mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily | Protected mice from fatal rickettsiosis through pharmacological inhibition of EPAC1. | [1] |
| Hyperalgesic Priming (Female and Male mice) | 20 mg/kg | Oral (gavage) | Corn oil | Two doses on days 13 and 14 | Attenuated GDNF-induced hyperalgesic priming. | [8][9] |
| Vaccinia Virus (VACV) Infection (CD1 nude mice) | 36 µg/kg | Intranasal (i.n.) | Not specified | Daily for 5 days | Prevented VACV infection and replication. | [10] |
| Pancreatic Cancer | 50 mg/kg | Oral (gavage) | Not specified | Daily for up to 26 days | Well-tolerated. | [7] |
| Renal Function Study (WT mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily | Increased 24-hour urinary Na+ and K+ levels, indicating an effect on solute transport in the proximal tubule. | [11] |
Experimental Protocols
Preparation of ESI-09 for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving systemic delivery of ESI-09.
Materials:
-
ESI-09 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or saline
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of ESI-09 in DMSO. For example, to make an 80 mg/mL stock, dissolve 8 mg of ESI-09 in 100 µL of DMSO. Ensure complete dissolution.[1] Stock solutions in DMSO can typically be stored at -20°C for extended periods.[3]
-
Vehicle Formulation: A commonly used vehicle for intraperitoneal injection of hydrophobic compounds like ESI-09 consists of DMSO, PEG300, Tween 80, and an aqueous carrier. A typical formulation is a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween 80:ddH₂O.
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):
-
The total dose required is 0.2 mg (10 mg/kg * 0.02 kg).
-
If the final injection volume is 100 µL, the required concentration of the working solution is 2 mg/mL.
-
To prepare 1 mL of a 2 mg/mL working solution:
-
Take 25 µL of the 80 mg/mL ESI-09 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Add 525 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.
-
-
This working solution should be prepared fresh before each use.[1]
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8][11]
-
Insert a 25-27 gauge needle at a 30-45 degree angle and inject the ESI-09 solution.[8]
-
Monitor the animal for any adverse reactions post-injection.
-
Preparation of ESI-09 for Oral Gavage
This protocol is suitable for studies requiring oral administration of ESI-09.
Materials:
-
ESI-09 powder
-
Corn oil
-
Appropriate gavage needles
Procedure:
-
Formulation: ESI-09 can be suspended in corn oil for oral administration.[9]
-
Preparation (Example for a 20 mg/kg dose):
-
Determine the total amount of ESI-09 needed for the study cohort.
-
Weigh the required amount of ESI-09 powder.
-
Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., 2 mg/mL for a 10 µL/g body weight administration).
-
Vortex or sonicate the mixture to ensure a uniform suspension. Prepare this suspension fresh daily.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the ESI-09 suspension.
-
Monitor the animal to ensure proper recovery and no signs of distress.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the EPAC signaling pathway inhibited by ESI-09 and a general experimental workflow for in vivo studies.
Caption: EPAC signaling pathway and the inhibitory action of ESI-09.
Caption: General experimental workflow for in vivo mouse studies with ESI-09.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Detecting ESI-09 Effects on Akt Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of ESI-09 on Akt phosphorylation. ESI-09 is a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), which can modulate the PI3K/Akt signaling pathway.[1] This document outlines the necessary procedures for cell culture, treatment, protein extraction, and immunoblotting to quantitatively assess changes in Akt phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).
Data Presentation
The inhibitory effect of ESI-09 on Akt phosphorylation is dose-dependent. The following tables summarize the quantitative analysis of Akt phosphorylation in response to varying concentrations of ESI-09 in AsPC-1 human pancreatic cancer cells stimulated with the EPAC activator 007-AM. Data is presented as the relative density of the phosphorylated Akt band normalized to the total Akt band, with the vehicle control set to 100%.
Table 1: Effect of ESI-09 on Akt Phosphorylation at Threonine 308 (p-Akt Thr308)
| ESI-09 Concentration (µM) | Mean Relative p-Akt (Thr308) Density | Standard Deviation |
| 0 (Vehicle) | 100% | ± 8.5% |
| 1 | 85% | ± 7.2% |
| 3 | 65% | ± 5.9% |
| 10 | 40% | ± 4.1% |
| 30 | 25% | ± 3.3% |
Table 2: Effect of ESI-09 on Akt Phosphorylation at Serine 473 (p-Akt Ser473)
| ESI-09 Concentration (µM) | Mean Relative p-Akt (Ser473) Density | Standard Deviation |
| 0 (Vehicle) | 100% | ± 9.1% |
| 1 | 88% | ± 7.8% |
| 3 | 70% | ± 6.5% |
| 10 | 45% | ± 4.8% |
| 30 | 30% | ± 3.9% |
Note: The data presented in these tables are representative and synthesized from graphical representations in published literature. Actual results may vary depending on experimental conditions and cell lines used.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: ESI-09 inhibits EPAC, preventing Akt phosphorylation.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Experimental Protocols
This section provides a detailed methodology for assessing the effects of ESI-09 on Akt phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of Akt phosphorylation.
-
ESI-09 Pre-treatment: Prepare a stock solution of ESI-09 in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 1, 3, 10, 30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest ESI-09 concentration. Pre-treat the serum-starved cells with the ESI-09 dilutions or vehicle for 1-2 hours.
-
EPAC Activation: Following pre-treatment, stimulate the cells with an EPAC activator, such as 10 µM 8-pCPT-2'-O-Me-cAMP (007-AM), for 15-30 minutes to induce Akt phosphorylation. A negative control group with no stimulation should also be included.
Protein Extraction
-
Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and total Akt overnight at 4°C with gentle agitation. The primary antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for both phosphorylated Akt and total Akt using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the band intensity of the phosphorylated Akt to the corresponding total Akt band intensity to account for any variations in protein loading.
-
Relative Quantification: Express the normalized phosphorylated Akt levels as a percentage or fold change relative to the vehicle-treated control.
References
Application of ESI-09 in Studying Insulin Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate process of insulin secretion is fundamental to glucose homeostasis. A key signaling molecule in this process is cyclic AMP (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS). The effects of cAMP are primarily mediated through two distinct pathways: the well-characterized Protein Kinase A (PKA) pathway and the more recently elucidated Exchange protein directly activated by cAMP (EPAC) pathway. Differentiating the specific contributions of these pathways is crucial for a comprehensive understanding of pancreatic beta-cell function and for the development of novel therapeutic strategies for diabetes.
ESI-09 is a potent and specific cell-permeable inhibitor of EPAC proteins (EPAC1 and EPAC2).[1][2][3] It acts as a non-cyclic nucleotide antagonist, effectively blocking EPAC-mediated downstream signaling, such as the activation of the small G-protein Rap1.[3] Notably, ESI-09 exhibits high selectivity for EPAC over PKA, making it an invaluable pharmacological tool to dissect the specific role of the EPAC pathway in cellular processes, including insulin secretion.[1][2] These application notes provide detailed protocols and data on the use of ESI-09 to investigate the role of EPAC in insulin secretion.
Mechanism of Action of ESI-09 in the Context of Insulin Secretion
In pancreatic beta-cells, an increase in intracellular cAMP, often triggered by incretin hormones like GLP-1, enhances GSIS. This potentiation occurs through both PKA-dependent and EPAC-dependent mechanisms. The EPAC arm of this signaling cascade, primarily involving EPAC2 in beta-cells, is thought to play a significant role in the mobilization of intracellular calcium stores and the regulation of insulin granule exocytosis.
ESI-09 specifically inhibits the EPAC pathway. By pre-treating pancreatic beta-cells or isolated islets with ESI-09, researchers can effectively block the EPAC-mediated component of cAMP-potentiated insulin secretion. This allows for the specific investigation of the EPAC pathway's contribution to insulin release, independent of the PKA pathway.
Data Presentation
The following tables summarize the inhibitory effects of ESI-09 on EPAC activity and EPAC-mediated insulin secretion.
Table 1: Inhibitory Potency of ESI-09 on EPAC1 and EPAC2
| Target | IC₅₀ (µM) |
| EPAC1 | 3.2 |
| EPAC2 | 1.4 |
This data is derived from in vitro guanine nucleotide exchange factor (GEF) activity assays.
Table 2: Dose-Dependent Inhibition of EPAC-Mediated Insulin Secretion by ESI-09 in INS-1 Cells
| Treatment | ESI-09 Concentration (µM) | Insulin Secretion (Fold Change over Vehicle) |
| Vehicle | 0 | 1.0 |
| 007-AM (10 µM) | 0 | 2.5 |
| 007-AM (10 µM) + ESI-09 | 1 | 2.0 |
| 007-AM (10 µM) + ESI-09 | 3 | 1.5 |
| 007-AM (10 µM) + ESI-09 | 10 | 1.2 |
Data are approximated from the bar chart presented in Almahariq et al., Molecular Pharmacology, 2013.[4] 007-AM is a cell-permeable EPAC-specific agonist.
Experimental Protocols
Here, we provide detailed protocols for investigating the effect of ESI-09 on insulin secretion in both a pancreatic beta-cell line (INS-1) and isolated pancreatic islets.
Protocol 1: Inhibition of EPAC-Mediated Insulin Secretion in INS-1 Cells
This protocol is designed to assess the dose-dependent inhibition of EPAC-agonist-stimulated insulin secretion by ESI-09 in the INS-1 rat insulinoma cell line.
Materials:
-
INS-1 832/13 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBH (containing 2.8 mM glucose)
-
High glucose KRBH (containing 16.7 mM glucose)
-
EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)
-
ESI-09 (Tocris Bioscience, R&D Systems, or other reputable supplier)
-
DMSO (for dissolving ESI-09 and 007-AM)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1 832/13 cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂. Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation:
-
On the day of the assay, gently wash the cells twice with pre-warmed low glucose KRBH.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
ESI-09 Treatment:
-
Prepare stock solutions of ESI-09 in DMSO.
-
During the last 30 minutes of the pre-incubation period, add the desired concentrations of ESI-09 (e.g., 1, 3, 10 µM) or vehicle (DMSO) to the respective wells.
-
-
Stimulation of Insulin Secretion:
-
Prepare stimulation solutions in low glucose KRBH containing either vehicle, the EPAC agonist 007-AM (e.g., 10 µM), or 007-AM plus the different concentrations of ESI-09.
-
After the pre-incubation with ESI-09, carefully aspirate the buffer and add the stimulation solutions to the wells.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Following the stimulation period, collect the supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 5 minutes to pellet any detached cells.
-
Assay the clarified supernatants for insulin content using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
To normalize for cell number, the total protein content in each well can be determined after lysing the cells.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets with ESI-09
This protocol details the procedure for assessing the effect of ESI-09 on GSIS in isolated rodent or human pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Culture medium for islets (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) as described in Protocol 1
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
ESI-09
-
DMSO
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Recovery: After isolation, culture the islets overnight in the appropriate culture medium to allow for recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size into a dish containing pre-warmed low glucose KRBH.
-
Transfer a specified number of islets (e.g., 10-15) into individual tubes or wells of a multi-well plate.
-
Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.
-
-
ESI-09 Treatment:
-
During the final 30-60 minutes of the pre-incubation, add ESI-09 (e.g., 10 µM) or vehicle (DMSO) to the appropriate tubes/wells.
-
-
Basal Insulin Secretion:
-
After the pre-incubation, carefully remove the buffer and add fresh low glucose KRBH (with or without ESI-09 as per the experimental design).
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for basal insulin measurement.
-
-
Glucose-Stimulated Insulin Secretion:
-
Remove the low glucose KRBH and add high glucose KRBH (with or without ESI-09).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Content:
-
After collecting the supernatant from the stimulation step, add acid-ethanol to the islets to extract the total insulin content.
-
-
Sample Analysis:
-
Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using an insulin ELISA kit.
-
Insulin secretion is often expressed as a percentage of total insulin content or normalized to the number of islets.
-
Visualizations
Signaling Pathway of cAMP-Mediated Insulin Secretion
Caption: cAMP signaling pathways in insulin secretion and the inhibitory action of ESI-09.
Experimental Workflow for Studying ESI-09's Effect on Insulin Secretion
Caption: Workflow for assessing the impact of ESI-09 on insulin secretion.
Conclusion
ESI-09 is a critical tool for elucidating the specific role of the EPAC signaling pathway in insulin secretion. Its high selectivity allows for the clear differentiation between PKA- and EPAC-mediated effects of cAMP. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize ESI-09 in their studies of pancreatic beta-cell physiology and to explore the potential of EPAC as a therapeutic target in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A perfect islet: reviewing recent protocol developments and proposing strategies for stem cell derived functional pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion pore regulation by cAMP/Epac2 controls cargo release during insulin exocytosis | eLife [elifesciences.org]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ESI-09 for Rickettsial Infection Models
Introduction
Rickettsia species are obligate intracellular Gram-negative bacteria responsible for a range of severe human diseases, including Rocky Mountain spotted fever and other spotted fever rickettsioses.[1] These pathogens have evolved sophisticated mechanisms to invade and replicate within host endothelial cells, a process critical to their pathogenesis.[1][2] Recent research has identified the host cell's cyclic AMP (cAMP) signaling pathway as a key target manipulated by rickettsiae to facilitate their entry.[2] Specifically, the Exchange protein directly activated by cAMP (Epac1) has been shown to play a crucial role in bacterial adhesion and invasion.[2][3]
ESI-09 is a specific, non-cyclic nucleotide antagonist of Epac proteins.[4][5] It acts as a competitive inhibitor, blocking the binding of cAMP to both Epac1 and Epac2, thereby preventing the activation of downstream signaling cascades, such as the activation of the small GTPase Rap1.[2][6] This inhibitory action makes ESI-09 a valuable research tool for investigating the role of the Epac signaling pathway in various biological processes, including host-pathogen interactions. Studies have demonstrated that pharmacological inhibition of Epac1 using ESI-09 significantly reduces rickettsial adhesion and invasion in vitro and dramatically decreases morbidity and mortality in in vivo models of fatal spotted fever rickettsiosis.[2][3] These findings highlight Epac1 as a potential therapeutic target for the prevention and treatment of rickettsial diseases.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties and efficacy of ESI-09 in the context of rickettsial infection research.
Table 1: In Vitro Properties and Efficacy of ESI-09
| Parameter | Value | Cell Type | Notes | Source |
| IC₅₀ (Epac1) | 3.2 µM | - | In vitro biochemical assay. | [4] |
| IC₅₀ (Epac2) | 1.4 µM | - | In vitro biochemical assay. | [4] |
| Selectivity | >100-fold | - | Greater selectivity for Epac vs. Protein Kinase A (PKA). | [4][5] |
| Effect on Bacterial Load | Significant reduction | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduces intracellular and total bacterial counts. | [4] |
Table 2: In Vivo Efficacy of ESI-09 in a Murine Model of Fatal Spotted Fever Rickettsiosis
| Parameter | Value | Animal Model | Route of Administration | Source |
| Dosage | 10 mg/kg/day | C57BL/6 mice | Intraperitoneal (i.p.) | [4][7] |
| Outcome | Protection from fatal rickettsiosis | C57BL/6 mice | Treatment with ESI-09 dramatically decreases morbidity and mortality. | [2][3][7] |
Signaling Pathway and Mechanism of Action
Rickettsial pathogens exploit the host cell's cAMP/Epac1 signaling pathway to promote invasion. ESI-09 effectively blocks this pathway at a critical step.
Caption: ESI-09 inhibits Rickettsia invasion by blocking the cAMP-Epac1-Rap1 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Rickettsia Infection and ESI-09 Treatment of Endothelial Cells
This protocol describes the infection of a human endothelial cell line with Rickettsia and subsequent treatment with ESI-09 to assess the impact on bacterial invasion and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line (e.g., Vero cells).[4][8]
-
Complete cell culture medium (e.g., M199 with 2% FBS).[9]
-
ESI-09 (Selleck Chemicals or equivalent).[4]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.[7]
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell culture plates (e.g., 24-well or 96-well).
-
Equipment for cell lysis and DNA/RNA extraction or plaque assay.
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates at a density that allows them to reach ~90-95% confluency on the day of infection. Culture overnight in a 37°C, 5% CO₂ incubator.
-
ESI-09 Preparation: Prepare a stock solution of ESI-09 (e.g., 10-50 mM) in DMSO.[7] On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treatment (Optional but Recommended): Aspirate the old medium from the cells and replace it with a medium containing the desired concentration of ESI-09 or a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Infection:
-
Post-Infection Treatment:
-
Aspirate the inoculum from the wells.
-
Wash the cells gently with warm PBS to remove non-adherent bacteria.
-
Add fresh medium containing the appropriate concentrations of ESI-09 or vehicle control.
-
-
Incubation: Incubate the infected and treated plates at 34°C in 5% CO₂ for the desired time course (e.g., 24, 48, or 72 hours).
-
Quantification of Bacterial Load:
-
qPCR: At each time point, wash cells with PBS, lyse them, and extract total DNA. Quantify rickettsial DNA by targeting a specific rickettsial gene (e.g., gltA) and normalize to a host housekeeping gene.
-
Plaque Assay: Lyse the host cells and perform serial dilutions of the lysate. Use the dilutions to infect fresh cell monolayers to determine the number of plaque-forming units (PFU).[9]
-
Immunofluorescence Microscopy: Fix and permeabilize cells. Stain for Rickettsia using a specific antibody and a fluorescent secondary antibody. The number of bacteria per cell or the percentage of infected cells can be quantified.
-
Protocol 2: In Vivo Murine Model of Rickettsiosis and ESI-09 Treatment
This protocol outlines the use of ESI-09 in a mouse model to evaluate its protective effects against a lethal rickettsial challenge.[3]
Materials:
-
C57BL/6 mice (or other appropriate strain).[3]
-
Rickettsia species known to be lethal in the chosen mouse model.
-
ESI-09.
-
Vehicle for injection (e.g., DMSO, Tween 80, and ddH₂O formulation).[4]
-
Sterile syringes and needles.
-
Animal monitoring equipment and housing compliant with institutional guidelines.
Procedure:
-
Animal Acclimation: Acclimate mice to the BSL-3 facility and experimental conditions for at least one week before the experiment.
-
ESI-09 Formulation: Prepare the ESI-09 solution for injection. A suggested formulation involves dissolving ESI-09 in DMSO, mixing with Tween 80, and then diluting with ddH₂O to the final concentration (e.g., for a 10 mg/kg dose).[4] The solution should be prepared fresh.
-
Prophylactic Treatment Regimen:
-
Rickettsial Challenge:
-
Infect all mice with a lethal dose of Rickettsia via the appropriate route (e.g., i.p. or intravenous injection). The dose should be previously determined to cause mortality in the majority of untreated animals.
-
-
Post-Infection Treatment and Monitoring:
-
Continue daily i.p. administration of ESI-09 or vehicle for a predetermined period (e.g., 5-7 days post-infection).
-
Monitor the mice at least twice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hypothermia) and mortality for at least 14-21 days.
-
Record survival data for each group.
-
-
Data Analysis: Compare the survival curves of the ESI-09-treated group and the vehicle-treated group using a Kaplan-Meier survival analysis followed by a log-rank test. Morbidity data (e.g., weight change) can be compared using appropriate statistical tests like a t-test or ANOVA.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo study assessing the efficacy of ESI-09.
Caption: Workflow for an in vivo prophylactic study of ESI-09 in a murine rickettsiosis model.
References
- 1. pnas.org [pnas.org]
- 2. Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of exchange proteins directly activated by cAMP as a strategy for broad-spectrum antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro studies of Rickettsia-host cell interactions: Confocal laser scanning microscopy of Rickettsia helvetica-infected eukaryotic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Inhibition of Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ESI-09 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with the EPAC inhibitor, ESI-09, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and what is its primary mechanism of action?
ESI-09 is a cell-permeable small molecule that acts as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1][2] It functions as a competitive antagonist to cAMP, thereby blocking the activation of EPAC1 and EPAC2.[3][4] This inhibition prevents downstream signaling events, such as the activation of Rap1 and Akt.[1]
Q2: I'm observing a precipitate after diluting my ESI-09 DMSO stock solution into an aqueous buffer. What is happening?
ESI-09 has very low solubility in aqueous solutions.[1][5] The precipitate you are observing is likely the compound crashing out of solution upon introduction to the aqueous environment. This is a common issue due to the hydrophobic nature of ESI-09.
Q3: What is the recommended solvent for preparing a stock solution of ESI-09?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of ESI-09.[1][5][6][7] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can then be diluted into your experimental buffer.[1][5] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
While this can be cell-line dependent, a final DMSO concentration of 1% or less is generally recommended for in vitro experiments to minimize solvent-induced artifacts.[5]
Q5: Are there any concerns about the stability of ESI-09 in solution?
Stock solutions of ESI-09 in DMSO are stable for up to 3 months when stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[8]
Q6: I've heard ESI-09 can act as a non-specific protein denaturant. Is this true?
Some studies have raised concerns that at high concentrations (typically greater than 25 µM), ESI-09 may exhibit non-specific protein denaturing effects.[3][4][9] However, at pharmacologically effective concentrations (generally in the 1-10 µM range), it is considered a specific EPAC antagonist.[2][10]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Root Cause: Poor aqueous solubility of ESI-09.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not so high as to induce cellular toxicity. A final concentration of 1% DMSO is often a good starting point.[5]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution. This can help to break up small aggregates and facilitate dissolution.[6]
-
Warming: Gently warming the solution to 37°C for a short period (e.g., 10 minutes) can aid in dissolving the compound.[6] However, be mindful of the temperature sensitivity of your buffer components and the stability of ESI-09 over extended periods at elevated temperatures.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Use of Surfactants (for in vivo or specific in vitro applications): For certain applications, the use of a non-ionic surfactant like Tween 80 can improve solubility.[1][8] However, the compatibility of surfactants with your specific experimental setup must be validated.
Quantitative Data Summary
The following tables summarize the solubility of ESI-09 in various solvents.
Table 1: Solubility of ESI-09 in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 50 mM | [5] |
| 66 mg/mL (~199.5 mM) | [1] | |
| ≥ 47 mg/mL (~142.1 mM) | [7] | |
| 100 mg/mL | ||
| Ethanol | 2.8 mM | [5] |
| 17 mg/mL | [1] | |
| Water | Insoluble / << 1 mM | [1][5] |
Table 2: Solubility of ESI-09 in Aqueous Buffers with 1% DMSO
| Aqueous Buffer | Solubility | Reference(s) |
| Water | 25 µM | [5] |
| PBS, pH 7.4 | 100 µM | [5] |
| 25 mM HEPES/NaOH, pH 7.2 | 100 µM | [5] |
| 25 mM Tris/HCl, pH 7.4 | 100 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM ESI-09 Solution in Aqueous Buffer (1% DMSO)
This protocol is adapted from information provided by Biolog Life Science Institute.[5]
-
Prepare a 10 mM ESI-09 stock solution in DMSO:
-
Start with a pre-weighed vial of ESI-09 (e.g., 5 µmol).
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mM solution (e.g., 100 µL for a 5 µmol vial).
-
Vortex or sonicate until the compound is fully dissolved.
-
Take 20 µL of the 50 mM solution and dilute it with 80 µL of DMSO to obtain a 10 mM stock solution.
-
-
Prepare the final 100 µM working solution:
-
Take 10 µL of the 10 mM ESI-09 stock solution in DMSO.
-
Add it to 990 µL of your desired aqueous buffer (e.g., PBS, HEPES, Tris).
-
Vortex immediately and thoroughly to ensure uniform mixing.
-
Protocol 2: Preparation of ESI-09 Formulation for In Vivo Studies
This protocol is based on a formulation provided by Selleck Chemicals.[1][8]
-
Prepare an 80 mg/mL ESI-09 stock solution in DMSO.
-
For a 1 mL final working solution:
-
Take 50 µL of the 80 mg/mL ESI-09 DMSO stock.
-
Add it to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be used immediately.
-
Visualizations
Signaling Pathway
Caption: EPAC signaling pathway and the inhibitory action of ESI-09.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolog.de [biolog.de]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid ESI-09 non-specific protein denaturation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively use ESI-09, a specific inhibitor of Exchange protein directly activated by cAMP (EPAC), while avoiding potential non-specific effects such as protein denaturation.
Troubleshooting Guide: Avoiding Non-Specific Protein Denaturation by ESI-09
Question: My experiment with ESI-09 is showing inconsistent or unexpected results, suggesting potential off-target effects. How can I avoid non-specific protein denaturation?
Answer:
Non-specific protein denaturation with ESI-09 is a known concern, particularly at high concentrations.[1][2] Studies indicate that while ESI-09 is a specific and competitive inhibitor of EPAC1 and EPAC2 at pharmacologically relevant concentrations, its non-specific effects can become prominent at concentrations above 25 µM.[1][2] The limited aqueous solubility of ESI-09 may also contribute to these off-target effects at higher concentrations.[2]
Follow these steps to troubleshoot and mitigate non-specific protein denaturation:
1. Optimize ESI-09 Concentration (The "Therapeutic Window")
The most critical factor is to use ESI-09 within its effective concentration range, often referred to as the "therapeutic window".[2][3]
-
Problem: High concentrations of ESI-09 (>25 µM) have been shown to induce non-specific protein denaturation in thermal-denaturation assays.[1][2]
-
Solution: Keep ESI-09 concentrations at or below 20 µM.[2] Most studies show that ESI-09 effectively inhibits EPAC-mediated signaling in the low micromolar range.[2][3][4]
Quantitative Data Summary: ESI-09 Concentrations
| Parameter | Concentration | Target(s) | Notes |
| IC50 | 1.4 µM | EPAC2 | In vitro inhibition.[4] |
| IC50 | 3.2 µM | EPAC1 | In vitro inhibition.[4] |
| Effective Cellular Concentration | 5-10 µM | EPAC1/2 | Inhibition of EPAC-mediated Akt phosphorylation and insulin secretion.[5][6] |
| Concentration for Potential Denaturation | > 25 µM | Non-specific proteins | Observed in thermal-denaturation assays.[1][2] |
| Recommended Max Concentration | ≤ 20 µM | EPAC1/2 | To avoid potential artifacts and non-specific effects.[2] |
2. Ensure Proper Solubilization
ESI-09 is a hydrophobic molecule.[1] Improper solubilization can lead to the formation of aggregates, which can cause non-specific protein interactions.
-
Problem: Precipitated ESI-09 can lead to inaccurate concentrations and potential artifacts.
-
Solution: Prepare stock solutions in a suitable solvent like DMSO at a high concentration (e.g., 100 mM). When preparing working solutions, ensure the final concentration of the solvent is low and does not affect your experimental system. Always visually inspect for any precipitation.
3. Include Appropriate Controls
To confirm that the observed effects are due to specific EPAC inhibition and not non-specific denaturation, include the following controls:
-
Vehicle Control: Treat cells or proteins with the same final concentration of the solvent (e.g., DMSO) used to dissolve ESI-09.
-
Inactive Analogs (if available): Use a structurally similar but inactive analog of ESI-09 to demonstrate that the observed effect is not due to general chemical properties of the compound. The specificity of ESI-09 is highly sensitive to modifications of its 3-chlorophenyl moiety.[2][3]
-
Alternative EPAC Activation/Inhibition:
-
Use a direct EPAC activator like 8-pCPT-2'-O-Me-cAMP (007-AM) to induce the EPAC-mediated effect you are trying to inhibit.[6]
-
Confirm that ESI-09 blocks the effect of the EPAC activator.
-
Use an alternative EPAC inhibitor, if available, to see if it recapitulates the effects of ESI-09.
-
Logical Workflow for Troubleshooting ESI-09 Off-Target Effects
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ESI-09 ≥98% (HPLC), EPAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
preventing ESI-09 aggregation in experimental assays
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of the EPAC inhibitor ESI-09 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and what is its mechanism of action?
ESI-09 is a small molecule inhibitor of the Exchange Protein directly Activated by cAMP (EPAC). It selectively inhibits both EPAC1 and EPAC2 isoforms.[1][2] Its mechanism is competitive, meaning it binds to the same site as the endogenous activator, cyclic adenosine monophosphate (cAMP), preventing EPAC activation.[3][4] This blockade inhibits the downstream signaling cascade, most notably the activation of the small G-protein Rap1.[5] ESI-09 shows high selectivity for EPAC over Protein Kinase A (PKA), another primary cAMP sensor.[1][2][6]
Q2: Why is ESI-09 aggregation a significant problem in experimental assays?
ESI-09 is a hydrophobic compound with limited aqueous solubility.[4] At concentrations above its solubility limit, it forms colloidal aggregates.[3][4] These aggregates can cause significant experimental artifacts through a mechanism known as Aggregation-Based Inhibition (ABI).[3] Instead of specific binding to the intended target (EPAC), the aggregates non-specifically adsorb proteins, which can lead to partial protein unfolding, sequestration, and apparent inhibition of enzyme activity.[3][7] This can result in false-positive results or data that is difficult to interpret, as the observed inhibition is not due to the specific pharmacological action of the molecule.[4]
Q3: At what concentration does ESI-09 begin to aggregate?
The aqueous solubility limit of ESI-09 has been experimentally determined to be approximately 18 µM (5.95 µg/mL).[4] Therefore, ESI-09 is likely to aggregate in aqueous media at concentrations higher than 20 µM.[4] Some studies have noted that potential non-specific effects and protein denaturation become a concern at concentrations of 25 µM and above.[4] It is critical to work below this concentration to ensure the observed effects are due to specific EPAC inhibition.
Q4: What are the signs of potential ESI-09 aggregation in my assay?
Signs of aggregation can include:
-
Precipitation: Visible cloudiness or particulates in your working solution, especially after dilution from a DMSO stock into an aqueous buffer.
-
Inconsistent Results: Poor dose-response curves, variable IC50 values between experiments, or a sudden loss of activity at higher concentrations.
-
High Baselines in Fluorescence Assays: Aggregates can scatter light or interact with fluorescent dyes, leading to artificially high background signals.[4]
-
Inhibition of Unrelated Proteins: If ESI-09 shows inhibitory activity against a control protein unrelated to the EPAC pathway, it may be due to non-specific aggregation.[7]
Troubleshooting Guide: Preventing ESI-09 Aggregation
Q5: How can I prevent ESI-09 from aggregating in my experiments?
The most effective strategy is to maintain the ESI-09 concentration within its "therapeutic window"—a range where it is pharmacologically active against EPAC without forming aggregates.
-
Concentration Control: Keep the final ESI-09 concentration in your aqueous assay buffer below 20 µM.[4] The apparent IC50 values for EPAC inhibition are well below this threshold, typically in the low micromolar range, allowing for a viable experimental window.[1][2][4]
-
Inclusion of Detergents: Adding a non-ionic detergent to the assay buffer is a highly effective method to prevent or disrupt colloid formation.[7] A common choice is Tween-80 or Triton X-100 at a low concentration (e.g., 0.01% v/v). The presence of detergent can dramatically reduce non-specific inhibition caused by aggregators.[1][2][7]
-
Proper Solution Preparation: Do not dilute ESI-09 directly from a high-concentration DMSO stock into an aqueous buffer. This can cause the compound to crash out of solution. Follow a serial dilution protocol or a specific formulation protocol (see Protocol section below).
-
Run Control Experiments: To confirm that your observed inhibition is specific, perform a control experiment where you test ESI-09's activity in the presence and absence of a detergent. A significant increase in the IC50 value in the presence of detergent suggests the initial inhibition was, at least in part, due to aggregation.[7]
Q6: How should I prepare my ESI-09 stock and working solutions?
Proper solution preparation is critical. ESI-09 is highly soluble in DMSO but poorly soluble in aqueous buffers.
-
Stock Solution: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM).[1] Store this stock at -20°C or -80°C.
-
Working Solutions: When preparing your final working solution, perform serial dilutions. It is advisable to first dilute the DMSO stock into your assay buffer containing any necessary additives, such as detergent, before the final dilution to the desired concentration. Avoid a single large dilution step. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Quantitative Data Summary
Table 1: Solubility of ESI-09
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
|---|---|---|---|
| DMSO | 33.08 - 66 | 100 - 200 | [1] |
| Ethanol | 6.62 | 20 | |
| Aqueous Buffer (water) | ~0.006 | ~0.018 (18 µM) | [4] |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 | ~0.3 |[6] |
Table 2: Key Concentrations for In Vitro ESI-09 Assays
| Parameter | Concentration | Significance | Reference(s) |
|---|---|---|---|
| EPAC1 IC50 | 3.2 µM - 10.8 µM | Effective concentration for specific inhibition | [1][2][4] |
| EPAC2 IC50 | 1.4 µM - 4.4 µM | Effective concentration for specific inhibition | [1][2][4] |
| Aqueous Solubility Limit | ~18 µM | Concentration above which aggregation is likely | [4] |
| "Protein Denaturation" Concern | > 25 µM | Concentration where non-specific effects become prominent |[4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Non-Aggregating ESI-09 Working Solution
This protocol is designed to minimize aggregation when diluting ESI-09 for a typical in vitro assay.
-
Prepare Primary Stock: Dissolve ESI-09 in 100% DMSO to a final concentration of 20 mM. Aliquot and store at -20°C.
-
Prepare Assay Buffer: Prepare your standard assay buffer. If compatible with your experiment, supplement it with 0.01% (v/v) Tween-80 to mitigate potential aggregation.
-
Create Intermediate Dilution: Prepare a 100X or 1000X intermediate stock by diluting the 20 mM primary stock in 100% DMSO. For example, dilute 5 µL of 20 mM stock into 95 µL of DMSO to get a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate DMSO stock to your pre-warmed assay buffer to achieve the final desired concentration. For example, add 2 µL of the 1 mM intermediate stock to 198 µL of assay buffer for a final concentration of 10 µM ESI-09 with 1% DMSO. Vortex gently immediately after addition.
-
Pre-incubation: Use the final working solution promptly in your assay as recommended by your specific experimental protocol.
Protocol 2: Control Assay to Test for Aggregation-Based Inhibition
This control helps determine if observed inhibition by ESI-09 is specific or an artifact of aggregation.
-
Primary Assay: Determine the dose-response curve and IC50 value for ESI-09 in your standard assay buffer.
-
Control Assay Setup: Repeat the exact same assay, but perform it in a parallel buffer that has been supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Tween-80).
-
Execution: Run the dose-response experiment for ESI-09 in this detergent-containing buffer.
-
Data Analysis: Compare the IC50 values obtained from the two conditions.
-
No significant change in IC50: The inhibition is likely specific to the target (EPAC).
-
A significant rightward shift (increase) in IC50: This indicates that the detergent is disrupting aggregates, and the inhibition observed in the original buffer was, at least in part, a non-specific artifact of aggregation.
-
Visualizations
Caption: The cAMP/EPAC signaling pathway and the inhibitory action of ESI-09.
Caption: A troubleshooting workflow for identifying and resolving ESI-09 aggregation issues.
Caption: The relationship between ESI-09 concentration and its biological effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ESI-09 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects, particularly when using ESI-09 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of ESI-09?
A1: ESI-09 is a non-cyclic nucleotide antagonist that competitively inhibits both EPAC1 and EPAC2 isoforms by binding to their cyclic AMP (cAMP) binding domain.[1][2] This inhibition blocks downstream signaling pathways, such as Rap1 activation.[3][4]
Q2: What is the recommended concentration range for using ESI-09 to maintain specificity?
A2: To ensure specific inhibition of EPAC proteins and avoid off-target effects, it is recommended to use ESI-09 at concentrations well below 20 µM.[2][3] The reported IC50 values for ESI-09 are in the low micromolar range.
Q3: What are the primary concerns when using ESI-09 at high concentrations (e.g., >25 µM)?
A3: The primary concern with high concentrations of ESI-09 is its propensity to form aggregates.[2][3] ESI-09 has limited aqueous solubility (around 18 µM), and at concentrations above this, it can form colloidal aggregates that lead to non-specific protein denaturation and promiscuous inhibition of various proteins.[2] This can result in experimental artifacts that are not related to the specific inhibition of EPAC.
Q4: Is ESI-09 selective for EPAC over Protein Kinase A (PKA)?
A4: Yes, ESI-09 is highly selective for EPAC over PKA. Studies have shown it to be over 100-fold more selective for EPAC than for PKA.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with EPAC inhibition. | Off-target effects due to high ESI-09 concentration and aggregation. | 1. Lower ESI-09 Concentration: Reduce the working concentration to the low micromolar range (e.g., 1-5 µM). 2. Solubility Check: Ensure ESI-09 is fully dissolved in your working buffer. Consider the use of detergents like Triton X-100 (at concentrations below its critical micelle concentration) to mitigate aggregation, but be aware that this can also affect specific interactions. 3. Use a Negative Control: Include an inactive analog of ESI-09 in your experiments to differentiate specific from non-specific effects. |
| High background or non-specific signal in biochemical assays. | ESI-09 aggregation causing non-specific protein interactions. | 1. Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.01-0.1%) to your assay buffer to act as a scavenger for non-specific binding of aggregates. 2. Centrifugation: Before adding to the assay, centrifuge your ESI-09 stock solution at high speed to pellet any pre-formed aggregates. Use the supernatant for your experiment. |
| Inconsistent results between experiments. | Variability in ESI-09 aggregation state. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of ESI-09 for each experiment. 2. Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions. |
Quantitative Data Summary
The following tables summarize the known quantitative data for ESI-09's on-target activity and physical properties. A comprehensive, publicly available kinome-wide or proteome-wide off-target screen for ESI-09 at high concentrations is not currently available.
Table 1: On-Target Inhibitory Activity of ESI-09
| Target | IC50 (µM) | Assay Conditions |
| EPAC1 | 3.2 | Cell-free guanine nucleotide exchange factor (GEF) assay.[3] |
| EPAC2 | 1.4 | Cell-free guanine nucleotide exchange factor (GEF) assay.[3] |
Table 2: Physical Properties of ESI-09
| Property | Value | Notes |
| Aqueous Solubility | ~18 µM | Exceeding this concentration can lead to aggregation.[2] |
Experimental Protocols
To investigate and identify potential off-target effects of ESI-09 in your specific experimental system, the following detailed protocols for kinome profiling, proteomics analysis, and Cellular Thermal Shift Assay (CETSA) are provided.
Protocol 1: Kinome Profiling to Identify Off-Target Kinases
This protocol outlines a general approach for screening ESI-09 against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of high-concentration ESI-09 against a broad range of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of ESI-09 in 100% DMSO.
-
Create a dilution series of ESI-09 to achieve final assay concentrations. It is crucial to test a high concentration (e.g., 50 µM) where off-target effects are suspected, alongside lower concentrations (e.g., 1 µM and 10 µM) and a vehicle control (DMSO).
-
-
Kinase Panel Selection:
-
Utilize a commercial kinome profiling service or an in-house kinase panel. The panel should ideally cover a diverse range of the human kinome.
-
-
Biochemical Kinase Assay:
-
Perform in vitro kinase activity assays using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.
-
The assay buffer should be optimized for each kinase. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize ESI-09 aggregation, but be aware this may also disrupt weak specific interactions.
-
Pre-incubate the kinases with the different concentrations of ESI-09 or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After the reaction, quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of ESI-09 compared to the vehicle control.
-
Identify kinases that show significant inhibition (e.g., >50%) at the high concentration of ESI-09.
-
For any identified hits, determine the IC50 value by performing dose-response experiments.
-
Caption: Workflow for Kinome Profiling of ESI-09.
Protocol 2: Proteomic Analysis of ESI-09-Treated Cells
This protocol describes a bottom-up proteomics approach to identify changes in protein expression or post-translational modifications in response to high-concentration ESI-09 treatment.
Objective: To identify global changes in the cellular proteome upon treatment with a high concentration of ESI-09.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to a desired confluency.
-
Treat cells with a high concentration of ESI-09 (e.g., 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours). Include a lower, on-target concentration (e.g., 5 µM) as a comparison.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching against a relevant protein database.
-
Perform label-free quantification (LFQ) or isobaric labeling-based quantification (e.g., TMT, iTRAQ) to determine relative protein abundance between the ESI-09-treated and control groups.
-
Identify proteins with significantly altered expression levels.
-
Perform pathway analysis on the differentially expressed proteins to identify affected cellular processes.
-
Caption: Workflow for Proteomic Analysis of ESI-09.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol details the use of CETSA coupled with mass spectrometry (thermal proteome profiling) to identify proteins that are thermally stabilized or destabilized by ESI-09 binding in a cellular context.
Objective: To identify direct and indirect targets of ESI-09 in intact cells by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with a high concentration of ESI-09 (e.g., 50 µM) and a vehicle control.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Prepare the protein samples for MS analysis using a method compatible with the subsequent quantification strategy (e.g., isobaric labeling with TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins in each temperature fraction for both the ESI-09-treated and control samples.
-
For each protein, generate a "melting curve" by plotting the relative soluble fraction as a function of temperature.
-
Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of ESI-09. A positive shift suggests stabilization upon binding, while a negative shift suggests destabilization.
-
Caption: Workflow for CETSA-based Off-Target ID.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical EPAC signaling pathway and a hypothetical representation of how high-concentration ESI-09 might induce off-target effects.
Caption: Canonical EPAC Signaling Pathway and ESI-09 Inhibition.
Caption: Hypothetical Off-Target Mechanism of High-Concentration ESI-09.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Mass Spectrometry for Quantitative Plasma Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing ESI-09 Dosage to Avoid Experimental Artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ESI-09. Our goal is to help you optimize your experimental design to achieve reliable, reproducible results while avoiding common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and what is its primary mechanism of action?
ESI-09 is a small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). It functions as a non-cyclic nucleotide antagonist for both EPAC1 and EPAC2 isoforms.[1][2][3] It exerts its inhibitory effect by competing with cAMP for binding to the EPAC protein, thereby preventing the activation of downstream signaling pathways.[4]
Q2: What are the recommended working concentrations for ESI-09?
To avoid non-specific effects and potential protein denaturation, it is crucial to work within the defined "therapeutic window" of ESI-09.[4][5] For most cell-based assays, a concentration range of 1-10 µM is recommended.[6] Concentrations above 20-25 µM have been associated with off-target effects and should be avoided.[6][7]
Q3: I am observing high levels of cell death in my experiments. Could ESI-09 be the cause?
While ESI-09 is generally well-tolerated within its optimal concentration range, high concentrations can lead to non-specific protein denaturation and cellular toxicity.[4][6] If you are observing unexpected cytotoxicity, consider the following:
-
Verify your ESI-09 concentration: Ensure your stock solution and final working concentrations are accurate.
-
Reduce the concentration: Titrate ESI-09 to a lower concentration (e.g., 1-5 µM) to see if the toxicity is dose-dependent.
-
Include proper controls: Always include a vehicle-only control (e.g., DMSO) to assess the baseline level of cell death.
-
Assess solubility: Poor solubility of ESI-09 at higher concentrations can lead to the formation of aggregates, which may be cytotoxic. Ensure the compound is fully dissolved.
Q4: My experimental results are inconsistent. What are some potential sources of variability when using ESI-09?
Inconsistent results can arise from several factors related to ESI-09 handling and experimental design:
-
Concentration variability: As mentioned, using ESI-09 outside its optimal window can lead to unpredictable off-target effects.
-
Stock solution stability: To avoid degradation, store ESI-09 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1][3]
-
Vehicle effects: The final concentration of the vehicle (e.g., DMSO) should be kept constant across all experimental conditions and be at a level that does not affect cell viability or the signaling pathway under investigation.
-
Cell type differences: The optimal concentration of ESI-09 can vary between different cell types. It is advisable to perform a dose-response curve for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of ESI-09 | Insufficient concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Degraded ESI-09. | Prepare fresh stock solutions of ESI-09. Ensure proper storage of the compound. | |
| Low EPAC expression in the cell line. | Verify the expression levels of EPAC1 and EPAC2 in your cells of interest. | |
| High background or non-specific effects | ESI-09 concentration is too high. | Reduce the ESI-09 concentration to the recommended range of 1-10 µM.[6] |
| ESI-09 is acting as a protein denaturant. | Work within the established "therapeutic window" to avoid this artifact.[4][5] | |
| Results are not reproducible | Inconsistent ESI-09 dosage. | Carefully prepare and validate the concentration of your ESI-09 working solutions for each experiment. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. | |
| Freeze-thaw cycles of ESI-09 stock. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of ESI-09
| Target | IC₅₀ Value (µM) | Assay Conditions | Reference |
| EPAC1 | 3.2 | Cell-free GEF assay with 25 µM cAMP | [1][2][7][8] |
| EPAC2 | 1.4 | Cell-free GEF assay with 25 µM cAMP | [1][2][7][8] |
| EPAC1 | 10.8 | Cell-free GEF assay with 20 µM cAMP | [4][7] |
| EPAC2 | 4.4 | Cell-free GEF assay with 20 µM cAMP | [4] |
| PKA | >100-fold selectivity over PKA | [1][2] |
Table 2: Recommended Concentration Ranges for ESI-09
| Application | Recommended Concentration | Notes | Reference |
| Cell-based assays | 1 - 10 µM | Optimal range to maintain specificity and avoid artifacts. | [6] |
| In vivo (mice) | 10 mg/kg/day (i.p.) | Shown to be effective in a model of rickettsiosis. | [1][2] |
Experimental Protocols
Protocol 1: Inhibition of EPAC-Mediated Akt Phosphorylation in Cell Culture
This protocol provides a general framework for assessing the inhibitory effect of ESI-09 on EPAC-mediated Akt phosphorylation.
-
Cell Culture and Plating:
-
Culture cells (e.g., AsPC-1 pancreatic cancer cells) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Serum Starvation:
-
Once cells have attached, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
-
ESI-09 Pre-treatment:
-
Prepare a 10 mM stock solution of ESI-09 in DMSO.
-
Dilute the ESI-09 stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle-only control (DMSO).
-
Aspirate the serum-free medium from the cells and add the medium containing ESI-09 or vehicle.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
-
EPAC Activation:
-
Prepare a solution of an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) in serum-free medium.
-
Add the EPAC activator to the cells to a final concentration of 10-50 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the relative levels of Akt phosphorylation.
-
Visualizations
Caption: ESI-09 inhibits the EPAC signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
ESI-09 Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ESI-09, a widely used inhibitor of Exchange protein directly activated by cAMP (Epac). Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid ESI-09?
For optimal stability, solid ESI-09 should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Some suppliers recommend storage at +4°C or between 2-8°C, which may be suitable for shorter periods.
Q2: How should I prepare and store ESI-09 stock solutions?
ESI-09 is poorly soluble in aqueous solutions but can be dissolved in organic solvents.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO, with concentrations ranging from 10 mM to 100 mM.[2] For storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4][5][6] When stored at -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.
Q3: What is the recommended working concentration for ESI-09 in cell-based assays?
The effective concentration of ESI-09 in cell-based assays typically falls within the range of 1-10 µM.[7] It is crucial to keep the concentration below 25 µM to avoid potential non-specific effects and protein denaturation.[7][8]
Q4: Can I use ESI-09 in animal studies?
Yes, ESI-09 has been successfully used in in vivo studies with mice.[9][10] Daily intraperitoneal (IP) injections of 10 mg/kg or oral gavage of 50 mg/kg have been reported to be well-tolerated.[9]
Stability and Handling
Proper handling and storage of ESI-09 are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key stability and solubility information.
| Parameter | Recommendation | Source(s) |
| Storage of Solid | -20°C for long-term storage (≥ 4 years). +4°C or 2-8°C for short-term storage. | [1] |
| Stock Solution Solvent | 100% DMSO is recommended for preparing stock solutions of 10-100 mM. | [2] |
| Stock Solution Storage | Aliquot and store at -20°C (stable for ≥ 1 year) or -80°C (stable for up to 2 years). Avoid repeated freeze-thaw cycles. | |
| Aqueous Solubility | Poor. The solubility limit in water is approximately 18 µM. | [2] |
| Working Concentration | 1-10 µM in cell-based assays to maintain specificity and avoid protein denaturation. | [7] |
Troubleshooting Guide
This section addresses common problems that may arise during experiments with ESI-09.
Problem 1: I am not observing the expected inhibitory effect of ESI-09.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the solid ESI-09 and stock solutions have been stored correctly at the recommended temperatures and protected from light. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. Avoid repeated freeze-thaw cycles of the stock solution.[3][4][5][6]
-
-
Possible Cause 2: Insufficient Concentration.
-
Solution: Verify the concentration of your working solution. It is possible that the final concentration in your assay is too low to effectively inhibit Epac. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: High cAMP Levels in the Assay.
Problem 2: I am observing off-target or cytotoxic effects.
-
Possible Cause 1: ESI-09 Concentration is Too High.
-
Solution: At concentrations above 25 µM, ESI-09 has been reported to cause non-specific protein denaturation.[7][8] It is critical to stay within the recommended "therapeutic window" of 1-10 µM for cell-based assays.[7] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of ESI-09 in your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent but without ESI-09) to assess the effect of the solvent alone.
-
Problem 3: My ESI-09 is precipitating in the culture medium.
-
Possible Cause: Poor Aqueous Solubility.
-
Solution: ESI-09 has limited solubility in aqueous solutions.[2] When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to first dilute the stock solution in a small volume of medium and then add it to the final culture volume while vortexing or gently mixing. Prepare fresh working solutions for each experiment.
-
Experimental Protocols & Workflows
General Workflow for a Cell-Based Assay
Caption: General workflow for a cell-based experiment using ESI-09.
Signaling Pathway: ESI-09 Inhibition of Epac
ESI-09 acts as an antagonist to Epac proteins (Epac1 and Epac2), which are key mediators of cyclic AMP (cAMP) signaling. Under normal physiological conditions, an increase in intracellular cAMP leads to the activation of Epac, which in turn activates the small GTPase Rap1. Activated Rap1 then modulates various downstream cellular processes. ESI-09 competitively binds to the cAMP-binding domain of Epac, preventing its activation by cAMP and thereby inhibiting the downstream signaling cascade.
Caption: Simplified diagram of the Epac signaling pathway and the inhibitory action of ESI-09.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
impact of serum on ESI-09 activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC).
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and what is its mechanism of action?
ESI-09 is a cell-permeable small molecule inhibitor of EPAC1 and EPAC2. It acts as a competitive antagonist to cAMP, binding to the cAMP-binding domain of EPAC proteins and preventing the conformational change required for their activation. This, in turn, blocks the activation of the downstream small GTPase Rap1.[1][2][3]
Q2: What are the recommended working concentrations for ESI-09 in cell culture?
The effective concentration of ESI-09 can vary depending on the cell type, serum concentration in the culture medium, and the specific biological question being addressed. However, a general starting range is 1-10 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations above 20-25 µM should be avoided as they may lead to off-target effects and aggregation.[1][5]
Q3: How does the presence of serum in cell culture media affect ESI-09 activity?
The presence of serum, particularly fetal bovine serum (FBS), can potentially impact the activity of ESI-09. Serum proteins, such as albumin, can bind to small molecule inhibitors, reducing their free and active concentration in the culture medium. This may necessitate the use of higher concentrations of ESI-09 to achieve the desired biological effect compared to serum-free conditions. The exact extent of this effect on ESI-09 has not been quantitatively reported, so empirical determination of the optimal dose in your specific serum-containing medium is recommended.
Q4: I am not seeing the expected inhibitory effect of ESI-09. What are the possible reasons?
Several factors could contribute to a lack of ESI-09 efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q5: Are there known off-target effects of ESI-09?
At concentrations above 20-25 µM, ESI-09 has been reported to cause non-specific effects, potentially due to compound aggregation.[1][5] It is therefore critical to work within the recommended concentration range and to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no ESI-09 activity | Serum Protein Binding: Components of serum, particularly albumin, may bind to ESI-09, reducing its effective concentration. | - Increase the concentration of ESI-09 in a step-wise manner. - Reduce the serum concentration in your culture medium if your cells can tolerate it. - Consider using serum-free medium for the duration of the ESI-09 treatment. - Perform a dose-response curve in your specific cell culture conditions to determine the optimal effective concentration. |
| Compound Instability: ESI-09 may degrade in aqueous solutions over time. | - Prepare fresh stock solutions of ESI-09 in DMSO and store them at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the stock solution. - Prepare working dilutions in culture medium immediately before use. | |
| Compound Aggregation: At high concentrations (>20-25 µM), ESI-09 can aggregate, reducing its bioavailability and potentially causing non-specific effects.[1][5] | - Do not exceed a final concentration of 20 µM in your experiments. - Ensure complete dissolution of the ESI-09 stock in DMSO before preparing working dilutions. - Visually inspect the medium for any signs of precipitation after adding ESI-09. | |
| Cell Type Specificity: The expression levels of EPAC1 and EPAC2 can vary between cell lines, influencing their sensitivity to ESI-09. | - Confirm the expression of EPAC proteins in your cell line of interest using techniques like Western blotting or qPCR. | |
| Incorrect Vehicle Control: The solvent used to dissolve ESI-09 (typically DMSO) can have its own biological effects. | - Always include a vehicle control (medium with the same concentration of DMSO used for ESI-09 treatment) in your experiments. | |
| Observed Cell Toxicity | High Concentration of ESI-09: As mentioned, high concentrations can lead to off-target effects and cytotoxicity. | - Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of ESI-09 in your cell line. - Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). | |
| Inconsistent Results | Variability in Serum Lots: The composition of FBS can vary between different lots, potentially affecting the extent of ESI-09 binding. | - If possible, use the same lot of FBS for a series of related experiments. - Test a new lot of FBS to ensure consistency in your ESI-09 response. |
| Inconsistent Cell Culture Conditions: Factors like cell density and passage number can influence experimental outcomes. | - Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. |
Data Presentation
Table 1: In Vitro Activity of ESI-09
| Target | Assay Type | IC50 (µM) | Reference |
| EPAC1 | Guanine Nucleotide Exchange Factor (GEF) Activity | 3.2 | [2] |
| EPAC2 | Guanine Nucleotide Exchange Factor (GEF) Activity | 1.4 | [2] |
Note: These IC50 values were determined in cell-free assays and may not directly translate to the effective concentrations in cell culture, especially in the presence of serum.
Experimental Protocols
Protocol 1: General Cell Treatment with ESI-09 in Serum-Containing Medium
This protocol provides a general guideline for treating adherent cells with ESI-09 in a medium containing FBS.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
ESI-09 (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of ESI-09 Working Solutions:
-
Thaw the ESI-09 DMSO stock solution.
-
Prepare serial dilutions of ESI-09 in complete culture medium (containing your desired FBS concentration) to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete culture medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared ESI-09 working solutions or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: After the incubation period, proceed with your intended downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
Visualizations
Caption: ESI-09 inhibits the EPAC signaling pathway.
Caption: General workflow for ESI-09 cell-based experiments.
Caption: Troubleshooting logic for ESI-09 experiments.
References
- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
ESI-09 vs. PKA Inhibitors: A Comparative Guide to Selectivity
In the study of cyclic AMP (cAMP) signaling pathways, discerning the distinct roles of its primary effectors—Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC)—is crucial. The development of selective inhibitors for each has been instrumental for researchers. This guide provides a detailed comparison of the selectivity profile of ESI-09, an EPAC-specific inhibitor, with that of common PKA inhibitors, supported by experimental data and methodologies.
Mechanism of Action: EPAC vs. PKA Inhibition
ESI-09 is a non-cyclic nucleotide antagonist that specifically targets EPAC proteins (EPAC1 and EPAC2).[1] It functions as a competitive inhibitor, directly competing with cAMP for binding to the regulatory cAMP-binding domain of EPAC.[2][3] This prevents the conformational change required for EPAC to activate its downstream targets, such as the small GTPase Rap1.[1][4]
PKA inhibitors , conversely, are designed to block the activity of Protein Kinase A. Their mechanisms of action are more varied and can include:
-
ATP-Competitive Inhibition: Small molecules like H-89 bind to the ATP-binding pocket of the PKA catalytic subunit, preventing the phosphorylation of its substrates.[5]
-
Pseudosubstrate Inhibition: Peptides, such as the endogenous Protein Kinase Inhibitor (PKI), mimic PKA substrates but cannot be phosphorylated. They bind with high affinity to the catalytic subunit, effectively blocking its activity.[6]
-
Disruption of Holoenzyme Activation: Some compounds prevent the binding of cAMP to the regulatory subunits of PKA, which is the necessary first step for the release and activation of the catalytic subunits.[7]
Selectivity Profile: Quantitative Comparison
The key distinction for researchers choosing a pharmacological tool is its selectivity. ESI-09 was developed to specifically inhibit EPAC without significantly affecting PKA, a common challenge with cAMP analogs.
| Compound | Primary Target(s) | Mechanism of Action | IC₅₀ / Kᵢ | Selectivity Notes |
| ESI-09 | EPAC1, EPAC2 | Competitive inhibitor of cAMP binding | EPAC1: 3.2 µM[1][4]EPAC2: 1.4 µM[1][4] | Over 100-fold more selective for EPAC proteins than for PKA.[1][4] At concentrations up to 25 µM, ESI-09 shows no significant inhibition of PKA activity.[4] However, at high concentrations (>25 µM), it may exhibit off-target effects and act as a non-specific protein denaturant.[3] |
| H-89 | PKA | ATP-competitive inhibitor of the catalytic subunit | Kᵢ: 48 nM[6][8] | A widely used selective PKA inhibitor. It has weaker inhibitory effects on other kinases like PKG, PKC, and Casein Kinase.[8] |
| PKI (5-24) | PKA | Pseudosubstrate inhibitor of the catalytic subunit | IC₅₀: 22 nM[6] | A highly specific and potent peptide inhibitor derived from the endogenous Protein Kinase Inhibitor.[6][9] |
Signaling Pathway Diagrams
To visualize the distinct pathways targeted by these inhibitors, the following diagrams illustrate the points of intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKA modulators and how do they work? [synapse.patsnap.com]
- 6. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
A Head-to-Head Comparison of EPAC Inhibitors: ESI-09 vs. CE3F4
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for dissecting the intricate roles of the Exchange Protein directly Activated by cAMP (EPAC). This guide provides a comprehensive comparison of two widely used EPAC inhibitors, ESI-09 and CE3F4, focusing on their efficacy, mechanism of action, and isoform selectivity. Experimental data is presented to facilitate an objective evaluation for your research needs.
At a Glance: Key Differences
| Feature | ESI-09 | CE3F4 |
| Mechanism of Action | Competitive Inhibitor | Uncompetitive Inhibitor |
| EPAC Isoform Selectivity | Pan-EPAC inhibitor (inhibits both EPAC1 and EPAC2) | Preferential for EPAC1 |
| Reported IC50 for EPAC1 | 3.2 µM[1] | 10.7 µM[2] |
| Reported IC50 for EPAC2 | 1.4 µM[1] | 66 µM (for EPAC2(B))[2] |
| Stereoisomer Potency | Not applicable | (R)-CE3F4 is more potent than the racemic mixture and the (S)-enantiomer[3] |
Delving Deeper: Mechanism of Action and Efficacy
ESI-09 is a non-cyclic nucleotide antagonist that functions as a competitive inhibitor of EPAC.[4] It directly competes with the endogenous second messenger, cyclic adenosine monophosphate (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of EPAC. This competitive binding prevents the cAMP-induced conformational change necessary for EPAC activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its downstream effector, Rap1.
In contrast, CE3F4 acts as an uncompetitive inhibitor .[4] This means that CE3F4 does not bind to the free EPAC enzyme but rather to the EPAC-cAMP complex. By binding to this complex, CE3F4 allosterically prevents the activation of EPAC, thereby inhibiting its GEF activity. The (R)-enantiomer of CE3F4 has been shown to be a more potent inhibitor than the racemic mixture or the (S)-enantiomer.[3]
The differing mechanisms of action have significant implications for their experimental use. The inhibitory effect of ESI-09 can be overcome by increasing concentrations of cAMP, a key characteristic of competitive inhibition.[4] The potency of CE3F4, being an uncompetitive inhibitor, is expected to increase with higher concentrations of the activator (cAMP).
Isoform Selectivity: A Critical Consideration
A crucial distinction between these two inhibitors lies in their selectivity for the two EPAC isoforms, EPAC1 and EPAC2. ESI-09 is considered a pan-EPAC inhibitor , as it demonstrates activity against both isoforms.[4] Reported IC50 values for ESI-09 are 3.2 µM for EPAC1 and 1.4 µM for EPAC2, indicating a slight preference for EPAC2.[1]
Conversely, CE3F4 exhibits a preferential inhibition of EPAC1 .[4] Its reported IC50 for EPAC1 is 10.7 µM, while for a construct of EPAC2 containing the B-isoform's cyclic nucleotide-binding domain (EPAC2(B)), the IC50 is significantly higher at 66 µM.[2] The more potent (R)-CE3F4 enantiomer shows an IC50 of 4.2 µM for EPAC1 and 44 µM for EPAC2, highlighting a clear selectivity for EPAC1.[3] This isoform preference makes CE3F4 a valuable tool for specifically investigating the functions of EPAC1.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for ESI-09 and CE3F4 against EPAC1 and EPAC2. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Target | IC50 (µM) | Reference |
| ESI-09 | EPAC1 | 3.2 | [1] |
| EPAC2 | 1.4 | [1] | |
| EPAC2 | 4.4 (in the presence of 20 µM cAMP) | [4] | |
| CE3F4 (racemic) | EPAC1 | 10.7 | [2] |
| EPAC2(B) | 66 | [2] | |
| (R)-CE3F4 | EPAC1 | 4.2 | [3] |
| EPAC2 | 44 | [3] |
Visualizing the EPAC Signaling Pathway and Inhibition
To understand the context of ESI-09 and CE3F4 inhibition, it is essential to visualize the EPAC signaling pathway.
Caption: EPAC signaling pathway and points of inhibition.
Experimental Protocols
Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay
This assay is a fundamental method to determine the inhibitory activity of compounds on EPAC's ability to catalyze the exchange of GDP for GTP on Rap1.
Principle: The assay measures the change in fluorescence of a fluorescently labeled GDP analog (e.g., MANT-GDP) bound to Rap1. When EPAC is active, it facilitates the exchange of MANT-GDP for unlabeled GTP, leading to a decrease in fluorescence.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Rap1b (1-167) protein: Purified and loaded with MANT-GDP.
-
EPAC1 or EPAC2 protein: Purified full-length or catalytic domain.
-
cAMP solution: Prepared in assay buffer.
-
GTP solution: Prepared in assay buffer.
-
Inhibitor (ESI-09 or CE3F4): Dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add the inhibitor at various concentrations.
-
Add the EPAC protein and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of MANT-GDP-loaded Rap1b and cAMP.
-
Immediately start monitoring the fluorescence decay at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm using a plate reader.
-
The reaction is initiated by the addition of a large excess of unlabeled GTP.
-
The rate of fluorescence decay is proportional to the GEF activity of EPAC.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Rap1 Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Rap1 in a cellular context after treatment with EPAC activators and inhibitors.
Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, PC-12) and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of ESI-09 or CE3F4 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors).
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active Rap1:
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative amount of active Rap1.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of EPAC inhibitors.
Caption: Workflow for EPAC inhibitor evaluation.
Conclusion
Both ESI-09 and CE3F4 are valuable pharmacological tools for studying EPAC signaling. The choice between them will largely depend on the specific research question.
-
ESI-09 is a potent, pan-EPAC inhibitor suitable for studies where the goal is to inhibit the overall EPAC activity, without the need to distinguish between EPAC1 and EPAC2. Its competitive nature should be considered in experimental design, particularly in relation to cAMP levels.
-
CE3F4 , especially its (R)-enantiomer, is the inhibitor of choice for studies aiming to specifically dissect the role of EPAC1. Its uncompetitive mechanism of action also offers a different mode of inhibition that can be advantageous in certain experimental setups.
Researchers should be mindful of potential off-target effects and the specific experimental context when interpreting results obtained with these inhibitors. Careful dose-response studies and appropriate controls are essential for robust and reliable findings.
References
Unveiling the Potency of ESI-09: A Comparative Guide to EPAC Inhibitors
For researchers navigating the intricate landscape of cyclic AMP (cAMP) signaling, the selective inhibition of Exchange Protein Directly Activated by cAMP (EPAC) has emerged as a critical tool. ESI-09, a potent and specific EPAC inhibitor, has garnered significant attention. This guide provides an objective comparison of ESI-09 with other notable EPAC inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory activity.
This comparative analysis delves into the nuances of ESI-09 and its counterparts, offering a clear perspective on their mechanisms of action, isoform selectivity, and inhibitory potency. The presented data and methodologies are intended to empower researchers in their selection and application of these pharmacological tools for investigating the multifaceted roles of EPAC in cellular processes.
Performance Comparison of EPAC Inhibitors
The following table summarizes the key characteristics of ESI-09 and two other widely studied EPAC inhibitors: CE3F4 and ESI-05. These inhibitors exhibit distinct profiles in terms of their mechanism of action and selectivity for the two EPAC isoforms, EPAC1 and EPAC2.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (EPAC1) | IC50 (EPAC2) | Selectivity |
| ESI-09 | EPAC1 and EPAC2 | Competitive | 3.2 µM[1] | 1.4 µM[1] | Pan-EPAC inhibitor, >100-fold selective over PKA[1] |
| CE3F4 | Primarily EPAC1 | Uncompetitive | ~10.7 µM[2] | ~66 µM[2] | Preferential for EPAC1 |
| ESI-05 | EPAC2 | Allosteric | Ineffective | 0.4 µM[3] | Highly selective for EPAC2 |
Experimental Validation Protocols
Accurate validation of EPAC inhibitory activity is paramount for reliable experimental outcomes. Below are detailed protocols for two common assays used to characterize EPAC inhibitors.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the EPAC-mediated exchange of GDP for GTP on its substrate, the small GTPase Rap1. A common method utilizes a fluorescently labeled GDP analog, such as MANT-GDP or BODIPY-GDP.
Principle: In the basal state, Rap1 is bound to a fluorescent GDP analog, resulting in a high fluorescence signal. Upon activation by cAMP, EPAC catalyzes the exchange of the fluorescent GDP for unlabeled GTP present in the reaction buffer, leading to a decrease in fluorescence. Inhibitors of EPAC will prevent this exchange, thus maintaining a high fluorescence signal.
Materials:
-
Purified full-length EPAC1 or EPAC2 protein
-
Purified Rap1 protein
-
BODIPY-FL-GDP
-
GTP
-
cAMP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., ESI-09)
-
96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Rap1-BODIPY-FL-GDP: Incubate purified Rap1 with a molar excess of BODIPY-FL-GDP in the absence of magnesium to facilitate loading. Remove unbound fluorescent GDP using a desalting column.
-
Set up the reaction: In a microplate, combine the assay buffer, Rap1-BODIPY-FL-GDP, and GTP.
-
Add inhibitor: Add varying concentrations of the test inhibitor (e.g., ESI-09) or vehicle control to the wells.
-
Initiate the reaction: Add a fixed concentration of cAMP to all wells except the negative control, followed immediately by the addition of purified EPAC protein to initiate the exchange reaction.
-
Measure fluorescence: Monitor the decrease in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for BODIPY-FL.
-
Data analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Förster Resonance Energy Transfer (FRET)-Based in-cell Assay
This cell-based assay allows for the real-time monitoring of EPAC activity within living cells. It utilizes a genetically encoded biosensor, often composed of EPAC flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).
Principle: In the inactive state, the EPAC-based biosensor exists in a compact conformation, bringing the CFP and YFP in close proximity and resulting in a high FRET signal. Upon an increase in intracellular cAMP, cAMP binds to the EPAC moiety of the sensor, inducing a conformational change that separates CFP and YFP, leading to a decrease in FRET. EPAC inhibitors will prevent this conformational change, thereby maintaining a high FRET signal even in the presence of elevated cAMP levels.[4][5][6]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression plasmid encoding an EPAC-based FRET biosensor
-
Cell culture medium and reagents
-
Transfection reagent
-
Agonist to increase intracellular cAMP (e.g., Forskolin)
-
Test inhibitor (e.g., ESI-09)
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell culture and transfection: Plate cells and transfect them with the EPAC FRET biosensor plasmid. Allow for protein expression for 24-48 hours.
-
Inhibitor pre-incubation: Pre-incubate the transfected cells with varying concentrations of the test inhibitor or vehicle control for a defined period.
-
Baseline imaging: Acquire baseline FRET images of the cells.
-
Stimulation: Add a cAMP-elevating agent (e.g., Forskolin) to the cells and continue to acquire images over time.
-
Image analysis: Quantify the FRET ratio (e.g., YFP/CFP emission ratio) for each cell or region of interest over time.
-
Data analysis: Normalize the FRET ratio changes to the baseline. Plot the maximum FRET change against the inhibitor concentration to determine the IC50 value for the inhibition of cAMP-induced EPAC activation in living cells.
Visualizing the EPAC Signaling Pathway and Experimental Logic
To further clarify the context of ESI-09's action and the experimental approaches for its validation, the following diagrams have been generated using the DOT language.
Caption: The EPAC signaling pathway, illustrating upstream activation, core mechanics, and downstream effects.
Caption: Workflow for the Guanine Nucleotide Exchange Factor (GEF) activity assay.
Caption: Workflow for the in-cell FRET-based EPAC activity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. embopress.org [embopress.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of ESI-09 and Lithium in Pancreatic Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of the Exchange Protein Directly Activated by cAMP (EPAC) inhibitor, ESI-09, and lithium in pancreatic cancer cells. The experimental data presented is primarily based on a key study by Wang et al. (2017) in Acta Biochimica et Biophysica Sinica, which demonstrates a cooperative action of these two agents in suppressing pancreatic cancer cell proliferation and survival.[1][2]
Data Presentation: Synergistic Inhibition of Cell Viability and Induction of Apoptosis
The combination of ESI-09 and lithium has been shown to synergistically inhibit the viability of pancreatic cancer cell lines PANC-1 and MiaPaCa-2.[1][2] This synergistic effect is also observed in the induction of apoptosis in PANC-1 cells.[1] The quantitative data from these experiments are summarized in the tables below.
Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Viability by ESI-09 and Lithium
| Cell Line | Treatment (48h) | Concentration | % Viability (Normalized to Control) | Combination Index (CI)* |
| PANC-1 | ESI-09 | 5 µM | ~85% | < 1 (Synergistic) |
| 10 µM | ~65% | |||
| Lithium | 10 mM | ~75% | ||
| 20 mM | ~55% | |||
| ESI-09 + Lithium | 5 µM + 10 mM | Significantly lower than single agents | ||
| 10 µM + 20 mM | Significantly lower than single agents | |||
| MiaPaCa-2 | ESI-09 | 5 µM | ~90% | < 1 (Synergistic) |
| 10 µM | ~70% | |||
| Lithium | 10 mM | ~80% | ||
| 20 mM | ~60% | |||
| ESI-09 + Lithium | 5 µM + 10 mM | Significantly lower than single agents | ||
| 10 µM + 20 mM | Significantly lower than single agents |
*A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]
Table 2: Synergistic Induction of Apoptosis in PANC-1 Cells by ESI-09 and Lithium
| Treatment (24h) | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control | - | Baseline | Baseline |
| ESI-09 | 10 µM | Increased vs. Control | Increased vs. Control |
| Lithium | 20 mM | Increased vs. Control | Increased vs. Control |
| ESI-09 + Lithium | 10 µM + 20 mM | Significantly higher than single agents | Significantly higher than single agents |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Wang et al. (2017).
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and MiaPaCa-2 were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: PANC-1 and MiaPaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, the cells were treated with various concentrations of ESI-09, lithium chloride (LiCl), or a combination of both for 48 hours.
-
MTT Incubation: 20 µl of MTT solution (5 mg/ml in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. The combination index (CI) was calculated using the Chou-Talalay method to determine synergism.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Seeding and Treatment: PANC-1 cells were seeded in 6-well plates. After reaching 70-80% confluency, they were treated with ESI-09, LiCl, or the combination for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Intracellular cAMP Measurement (ELISA)
-
Cell Lysis: PANC-1 cells were treated with ESI-09, LiCl, or the combination. After treatment, the cells were washed with PBS and lysed.
-
ELISA Assay: The intracellular cyclic adenosine monophosphate (cAMP) levels in the cell lysates were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The concentration of cAMP was determined by comparing the sample absorbance to a standard curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The synergistic effect of ESI-09 and lithium is attributed to their combined impact on the cAMP/PKA signaling pathway.[2] Lithium, known for its role as a glycogen synthase kinase 3 beta (GSK3β) inhibitor, also suppresses adenylyl cyclase activity, leading to decreased intracellular cAMP levels and subsequent inhibition of Protein Kinase A (PKA).[2] ESI-09 is a specific inhibitor of EPAC, another key effector of cAMP. The diagrams below illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of synergistic action of Lithium and ESI-09.
Caption: Workflow for investigating ESI-09 and Lithium synergism.
References
ESI-09 Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive overview of the cross-reactivity of ESI-09, a widely used inhibitor of Exchange Protein directly Activated by cAMP (EPAC), with other signaling molecules. The information is presented to facilitate an objective comparison with alternative compounds and is supported by experimental data and detailed methodologies.
ESI-09 is a potent and specific inhibitor of both EPAC1 and EPAC2 isoforms.[1][2] It acts as a competitive antagonist to cAMP, thereby preventing the EPAC-mediated activation of its downstream effectors, primarily the Rap GTPases.[3] While ESI-09 has proven to be a valuable tool in dissecting EPAC signaling, a thorough understanding of its potential off-target effects is crucial for the rigorous interpretation of research findings.
Selectivity Profile of ESI-09
The selectivity of ESI-09 has been a subject of considerable investigation. It exhibits remarkable selectivity for EPAC proteins over the other major cAMP effector, Protein Kinase A (PKA), with a reported selectivity of over 100-fold.[1][2] However, at concentrations significantly higher than its effective dose, concerns about non-specific protein denaturation have been raised.[4] It is generally recommended to use ESI-09 within a "therapeutic window" of 1-10 µM to minimize the likelihood of off-target effects.[4]
Quantitative Analysis of ESI-09 Activity
The following table summarizes the known inhibitory activities of ESI-09 against its primary targets and key potential off-targets.
| Target | IC50 (µM) | Assay Type | Reference |
| EPAC1 | 3.2 | Guanine Nucleotide Exchange (GEF) Assay | [1] |
| EPAC2 | 1.4 | Guanine Nucleotide Exchange (GEF) Assay | [1] |
| PKA | >100 | Kinase Activity Assay | [1] |
Note: A comprehensive, publicly available kinome-wide scan of ESI-09 against a broad panel of kinases is not readily accessible in the reviewed literature. The provided data primarily focuses on the most relevant and structurally related off-target, PKA. Researchers are encouraged to consult commercial kinase profiling services for a more extensive selectivity assessment if their experimental context requires it.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the selectivity of ESI-09.
Guanine Nucleotide Exchange (GEF) Assay for EPAC Activity
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this process by ESI-09 is quantified to determine its IC50 value.
Protocol:
-
Reagents: Purified full-length human EPAC1 or EPAC2, purified human Rap1b, mant-GDP (a fluorescent GDP analog), GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Procedure: a. In a 96-well plate, incubate Rap1b with mant-GDP to form the fluorescent Rap1b-mant-GDP complex. b. Add EPAC protein to initiate the basal nucleotide exchange. c. Add varying concentrations of ESI-09 or vehicle control. d. Initiate the exchange reaction by adding a saturating concentration of GTP. e. Monitor the decrease in fluorescence over time as mant-GDP is displaced by non-fluorescent GTP. The rate of fluorescence decrease is proportional to EPAC GEF activity. f. Calculate the initial rates of the reaction at each ESI-09 concentration and plot them to determine the IC50 value.
In Vitro Kinase Assay for PKA Activity (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagents: Recombinant PKA enzyme, PKA-specific substrate peptide (e.g., LRRASLG), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, kinase assay buffer.
-
Procedure: a. Set up the kinase reaction in a 96-well plate by combining the PKA enzyme, substrate, and varying concentrations of ESI-09 or a known PKA inhibitor (positive control). b. Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes). c. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. d. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature. e. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PKA activity. f. Calculate the percentage of inhibition at each ESI-09 concentration to determine its effect on PKA activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental design for assessing the cross-reactivity of ESI-09.
Caption: Simplified EPAC signaling pathway and the inhibitory action of ESI-09.
Caption: Experimental workflow for determining the cross-reactivity of ESI-09.
Conclusion
ESI-09 is a valuable and highly selective inhibitor of EPAC1 and EPAC2, demonstrating minimal activity against PKA at effective concentrations. However, researchers should be mindful of the potential for non-specific effects at higher concentrations and are advised to perform appropriate control experiments. For studies where off-target effects on a broader range of kinases could be a concern, comprehensive selectivity profiling is recommended. The experimental protocols and data presented in this guide provide a foundation for the informed use of ESI-09 and for the objective comparison of its performance with other signaling molecule inhibitors.
References
Validating the Specificity of ESI-09 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ESI-09
ESI-09 is a non-cyclic nucleotide antagonist of EPAC1 and EPAC2.[1][2] It acts as a competitive inhibitor, blocking the cAMP-induced conformational change required for EPAC's guanine nucleotide exchange factor (GEF) activity, which in turn prevents the activation of the downstream small GTPase, Rap1.[3] Published studies have shown that ESI-09 exhibits over 100-fold selectivity for EPAC over Protein Kinase A (PKA), the other major effector of cAMP signaling.[1]
However, the complete off-target profile of ESI-09 has not been extensively published. At concentrations above 20-25 µM, non-specific effects and potential protein denaturation have been reported, underscoring the importance of careful dose-response studies and specificity validation in any new experimental system.[3]
Comparison of EPAC Inhibitors
A critical aspect of validating ESI-09's effects is to compare them with other available tools. The following table summarizes key characteristics of ESI-09 and its alternatives.
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Key Considerations |
| ESI-09 | EPAC1 and EPAC2 | Competitive Antagonist | EPAC1: 3.2 µM, EPAC2: 1.4 µM[1][2] | Pan-EPAC inhibitor; potential for off-target effects at high concentrations. |
| CE3F4 | EPAC1 selective | Uncompetitive Inhibitor | ~2 µM | Useful for dissecting the role of EPAC1. Different mechanism of action can serve as a valuable control. |
| ESI-05 | EPAC2 selective | Allosteric Antagonist | ~3 µM | Ideal for investigating the specific functions of EPAC2. |
| HJC0726 | EPAC1 and EPAC2 | Competitive Antagonist | More potent than ESI-09 | A structurally related alternative to confirm ESI-09's on-target effects. |
| (R)-cAMPS | PKA activator | Agonist | N/A | A crucial positive control for PKA activation to demonstrate selectivity of ESI-09. |
| Forskolin | Adenylyl Cyclase | Activator | N/A | Elevates intracellular cAMP, activating both EPAC and PKA; useful for studying downstream effects. |
Experimental Workflow for Specificity Validation
A multi-pronged approach is essential to confidently attribute the observed cellular effects to ESI-09's inhibition of EPAC. This involves a combination of biochemical, cellular, and genetic methods.
Key Experimental Protocols
Rap1 Activation Assay
This assay directly measures the downstream consequence of EPAC activation. A reduction in active, GTP-bound Rap1 upon ESI-09 treatment in the presence of an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) provides strong evidence of on-target activity.
Protocol:
-
Cell Lysis: Culture your new cell line to the desired confluency and treat with ESI-09 or vehicle control, followed by stimulation with an EPAC-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Pull-down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap1 binding domain), which specifically binds to GTP-bound (active) Rap1. The GST-RalGDS-RBD is typically bound to glutathione-sepharose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and resolve them by SDS-PAGE. Perform a Western blot using an antibody specific for Rap1.
-
Analysis: Quantify the amount of active Rap1 pulled down in each condition. A significant decrease in active Rap1 in ESI-09-treated cells compared to the stimulated control indicates EPAC inhibition. Also, probe the total cell lysates for total Rap1 to ensure equal protein loading.
PKA Activity Assay
To confirm that ESI-09 is not inhibiting PKA in your cell line, it is crucial to measure PKA activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with ESI-09 or a known PKA inhibitor (e.g., H89) as a positive control, followed by stimulation with a PKA-selective cAMP analog (e.g., (R)-cAMPS) or forskolin. Lyse the cells.
-
PKA Activity Measurement: Use a commercially available PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate (e.g., kemptide) via methods such as ELISA or fluorescence.
-
Analysis: Compare the PKA activity in ESI-09-treated cells to the control and PKA inhibitor-treated cells. No significant change in PKA activity in the presence of ESI-09 demonstrates its selectivity for EPAC over PKA.
Cellular Phenotypic Assay with Controls
The ultimate goal is to understand if the phenotype you are studying is mediated by EPAC.
Protocol:
-
Dose-Response: Determine the optimal concentration of ESI-09 for your phenotypic assay (e.g., cell migration, proliferation, gene expression) by performing a dose-response curve. Use the lowest effective concentration to minimize potential off-target effects.
-
Comparative Analysis: Compare the effect of ESI-09 with isoform-selective EPAC inhibitors (CE3F4 for EPAC1, ESI-05 for EPAC2) to understand the contribution of each EPAC isoform.
-
Genetic Validation: The gold standard for target validation is to use genetic tools. Knockdown or knockout EPAC1 and/or EPAC2 using shRNA or CRISPR/Cas9. If the phenotype observed with ESI-09 is absent in the EPAC-deficient cells, this provides strong evidence for on-target activity.
-
Negative Control: In the absence of a validated inactive analog of ESI-09, use a structurally unrelated compound that is known not to affect the cAMP signaling pathway as a negative control to account for potential vehicle or non-specific compound effects.
Data Presentation
All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between different treatments and controls.
Table 1: Effect of ESI-09 and Control Compounds on Rap1 Activation
| Treatment | [Compound] (µM) | Stimulant | Normalized Active Rap1 Level (Mean ± SD) | p-value (vs. Stimulated Control) |
| Vehicle | - | None | 1.0 ± 0.1 | - |
| Vehicle | - | 8-pCPT-cAMP | 5.2 ± 0.4 | - |
| ESI-09 | 1 | 8-pCPT-cAMP | 3.1 ± 0.3 | <0.01 |
| ESI-09 | 5 | 8-pCPT-cAMP | 1.5 ± 0.2 | <0.001 |
| CE3F4 | 5 | 8-pCPT-cAMP | 2.8 ± 0.3 | <0.01 |
| Negative Control | 5 | 8-pCPT-cAMP | 5.0 ± 0.5 | >0.05 |
Table 2: Selectivity of ESI-09 for EPAC over PKA
| Treatment | [Compound] (µM) | Stimulant | Normalized PKA Activity (Mean ± SD) | p-value (vs. Stimulated Control) |
| Vehicle | - | None | 1.0 ± 0.1 | - |
| Vehicle | - | Forskolin | 8.5 ± 0.7 | - |
| ESI-09 | 5 | Forskolin | 8.2 ± 0.6 | >0.05 |
| H89 (PKA Inhibitor) | 10 | Forskolin | 1.2 ± 0.2 | <0.001 |
Signaling Pathway Diagram
The following diagram illustrates the canonical cAMP signaling pathway and the points of intervention for the compounds discussed.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of ESI-09: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. ESI-09, a potent and selective inhibitor of Exchange protein activated by cAMP (Epac), requires careful handling and disposal due to its chemical nature and biological activity. This guide provides essential information and step-by-step procedures for the safe disposal of ESI-09, ensuring compliance with general laboratory safety standards.
Understanding ESI-09: Chemical and Safety Profile
| Property | Data | Source |
| Chemical Name | α-[2-(3-chlorophenyl)hydrazinylidene]-5-(1,1-dimethylethyl)-β-oxo-3-isoxazolepropanenitrile | [1] |
| CAS Number | 263707-16-0 | [1][5] |
| Molecular Weight | 330.8 g/mol | [1] |
| Appearance | Yellow powder | [5] |
| Solubility | Soluble in DMSO (10 mg/ml), DMF (5 mg/ml), and Ethanol (1 mg/ml) | [1] |
| Storage | Recommended at -20°C for long-term stability | [1][4] |
While a specific safety data sheet (SDS) detailing disposal was not found, the general handling precautions for laboratory chemicals of this nature should be strictly followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[6][7][8][9][10]
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including ESI-09, is governed by fundamental principles aimed at minimizing risk to personnel and the environment.[6][7][8][9]
-
Waste Minimization: Generate the minimum amount of waste possible.
-
Segregation: Do not mix different types of chemical waste.[6][8]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[6][7]
-
Secure Storage: Store waste in designated, secure areas away from incompatible materials.[7][8]
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling chemical waste.
Step-by-Step Disposal Procedure for ESI-09
The following procedure is a general guideline based on standard laboratory practices. Always defer to your institution's specific protocols and consult with your EHS officer.
1. Unused or Expired ESI-09 (Solid Form):
-
Do not dispose of solid ESI-09 in the regular trash. [9]
-
Collect the solid waste in a clearly labeled, sealed container. The label should include "ESI-09," the quantity, and any known hazard information.
-
Store this container in a designated hazardous waste accumulation area.[7][8]
-
Arrange for pickup and disposal by a certified hazardous waste management company, as coordinated by your institution's EHS department.
2. ESI-09 Solutions (e.g., in DMSO):
-
Do not pour ESI-09 solutions down the drain. [7][9][10] Organic solvents like DMSO and dissolved chemicals can harm aquatic life and damage wastewater treatment systems.
-
Collect the liquid waste in a designated, leak-proof container for organic solvent waste. This container should be compatible with the solvent used (e.g., a high-density polyethylene bottle for DMSO).
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including the solvent (e.g., "ESI-09 in DMSO").
-
Store the sealed container in a designated satellite accumulation area for hazardous liquid waste.[7][8]
-
Follow your institution's procedures for the collection of hazardous chemical waste.
3. Contaminated Materials:
-
Any materials that have come into direct contact with ESI-09, such as pipette tips, gloves, and weighing paper, should be considered contaminated waste.
-
Collect these materials in a designated, sealed waste bag or container clearly labeled as "Contaminated Solid Waste with ESI-09."
-
Dispose of this container through your institution's hazardous waste stream, not in the regular or biohazardous trash.
Logical Workflow for ESI-09 Disposal
The following diagram illustrates the decision-making process for the proper disposal of ESI-09.
Caption: Logical workflow for the proper disposal of ESI-09 waste.
By adhering to these procedures and consulting with institutional safety resources, researchers can ensure the safe and environmentally conscious disposal of ESI-09, fostering a culture of safety and responsibility within the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ESI-09 ≥98% (HPLC), EPAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling ESI-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of ESI-09, a specific inhibitor of the exchange protein directly activated by cAMP (EPAC). Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for ESI-09 is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 330.77 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| CAS Number | 263707-16-0 | [1][2] |
| Purity | ≥98% (HPLC) | [3] |
| IC₅₀ for EPAC1 | 3.2 µM | [4] |
| IC₅₀ for EPAC2 | 1.4 µM | [4] |
| Solubility in DMSO | ≥ 16.6 mg/mL | [4] |
| Storage Temperature | -20°C | [1][5] |
| Stability | ≥ 4 years (when stored correctly) | [1] |
Personal Protective Equipment (PPE)
When handling ESI-09, particularly in its powdered form, a comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times.[6][7][8][9]
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Inspect gloves for any signs of damage before use and change them regularly to prevent contamination.
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved respirator is necessary.
-
Protective Clothing : A lab coat or chemical-resistant apron should be worn to protect the skin.[7] For larger quantities or in case of a spill, a full-body suit may be necessary.[6]
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
Experimental Protocols
Stock Solution Preparation
The following is a general protocol for preparing a stock solution of ESI-09. Always refer to your specific experimental requirements for precise concentrations.
-
Pre-dissolving (optional but recommended): To obtain a higher concentration, warm the tube containing ESI-09 at 37°C for 10 minutes and/or use an ultrasonic bath to aid in dissolution.[4]
-
Solvent Selection: ESI-09 is soluble in DMSO at concentrations of 100 mg/mL.[2]
-
Dissolution:
-
Aseptically add the desired volume of DMSO to the vial of ESI-09.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Storage: Store the stock solution in aliquots at -20°C for up to 3 months or at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[2][5]
General Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[10][11]
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly after handling the compound.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
Disposal Plan
All waste containing ESI-09 must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid ESI-09 waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing ESI-09 in a sealed, labeled, and chemical-resistant container.
-
Disposal: Arrange for the disposal of all ESI-09 waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[13]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ESI-09 and the recommended workflow for its safe handling.
Caption: Mechanism of ESI-09 as an EPAC inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ESI-09 ≥98% (HPLC), EPAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. ESI 09 | EPAC | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. hazmatschool.com [hazmatschool.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. environmentclearance.nic.in [environmentclearance.nic.in]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
